Amcasertib
Description
This compound is an orally available cancer cell stemness kinase inhibitor with potential antineoplastic activity. Even though the exact target has not been fully elucidated, this compound targets and inhibits one or more pathways involved in cancer stem cell survival. As a result, cancer stem cell (CSC) growth as well as heterogeneous cancer cell growth is inhibited. CSCs, self-replicating cells able to differentiate into heterogeneous cancer cells, appear to be responsible for both tumor relapse and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1129403-56-0 |
|---|---|
Molecular Formula |
C31H33N5O2S |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17- |
InChI Key |
QDWKGEFGLQMDAM-ULJHMMPZSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |
Appearance |
Solid powder |
Other CAS No. |
1129403-56-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amcasertib; BBI503; BBI-503; BB I503. |
Origin of Product |
United States |
Foundational & Exploratory
Amcasertib's Mechanism of Action in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcasertib (formerly BBI503) is an orally available, first-in-class small molecule inhibitor that targets cancer stemness kinases.[1][2] Cancer stem cells (CSCs) are a subpopulation of self-renewing cells within a tumor that are thought to be responsible for tumor initiation, progression, metastasis, and relapse.[1] By targeting the fundamental pathways that maintain this CSC population, this compound represents a novel therapeutic strategy in oncology. This technical guide provides an in-depth overview of the molecular mechanism of this compound, with a specific focus on its activity in colorectal cancer (CRC).
Core Mechanism of Action: Inhibition of Cancer Stemness Kinases
This compound's primary antineoplastic activity stems from its ability to inhibit multiple serine-threonine kinases that are critical for the maintenance and survival of cancer stem cells.[2][3] Preclinical research has identified two key pathways that are potently inhibited by this compound, leading to the suppression of CSC phenotypes in colorectal cancer models.
The STK33-Nanog Pathway
The transcription factor Nanog is a core regulator of pluripotency and is implicated in maintaining the stem-like properties of cancer cells. High Nanog expression in colorectal cancer is associated with a poor prognosis. Preclinical studies have demonstrated that Serine/Threonine Kinase 33 (STK33) directly interacts with and phosphorylates Nanog, leading to its stabilization and enhanced function.
This compound targets and inhibits STK33. This inhibition prevents the phosphorylation and subsequent stabilization of Nanog, leading to its degradation. The downstream consequences include a reduction in the expression of key stemness markers such as NANOG and CD133, and an overall decrease in the CSC population.
The STK17A-β-catenin Pathway
The Wnt/β-catenin signaling pathway is a fundamental pathway in development and is aberrantly activated in the majority of colorectal cancers, driving proliferation and maintaining a stem-cell-like state. A novel mechanism for the activation of this pathway in cancer has been identified involving Serine/Threonine Kinase 17A (STK17A), also known as DRAK1.
STK17A, a member of the death-associated protein kinase family, has been shown to promote cancer stemness phenotypes by directly phosphorylating β-catenin at the serine 675 residue. This phosphorylation enhances β-catenin's stability and transcriptional activity. This compound potently inhibits STK17A, which in turn blocks the phosphorylation of β-catenin at Ser675, leading to the downregulation of Wnt/β-catenin target gene expression and a reduction in cancer stemness.
The dual inhibition of these pathways ultimately leads to a reduction in the cancer stem cell pool, enhancement of apoptosis, and suppression of tumor growth.
Data Presentation
Quantitative Preclinical and Clinical Data
The following tables summarize key data from preclinical and clinical studies of this compound.
| Preclinical Activity of this compound | |
| Target Kinases | STK33, STK17A |
| Downstream Effects | Inhibition of Nanog expression and stabilization |
| Inhibition of β-catenin phosphorylation at Ser675 | |
| Inhibition of CD133 expression | |
| Enhancement of apoptosis | |
| Cell Line Example (Non-CRC) | In PC-9/GR cells, this compound (0-1μM; 48h) inhibits NANOG and CD133 expression and suppresses cell growth in a dose-dependent manner. |
| Phase 1 Clinical Trial Data in Advanced Colorectal Cancer (BBI503) | |
| Patient Population | Heavily pre-treated (median 4 prior lines of therapy) |
| Biomarker | Nanog expression in archival tumor tissue (Immunohistochemistry) |
| Disease Control Rate (DCR) | 56% in Nanog-positive patients |
| 13% in Nanog-negative patients (p = 0.040) | |
| Median Overall Survival (mOS) | 38 weeks in Nanog-positive patients (ITT) |
| 16 weeks in Nanog-negative patients (ITT) (p = 0.089) |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, based on the cited literature, the following represents a standard methodology for a key experiment.
Protocol: Immunohistochemistry (IHC) for Nanog Expression in Tumor Tissue
This protocol outlines the general steps for evaluating Nanog protein expression in archival colorectal cancer patient tumor tissue, similar to the methodology used for patient stratification in the Phase 1 trial.
-
Tissue Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) colorectal tumor tissue blocks are sectioned at 4-5 µm thickness and mounted on positively charged slides.
-
Slides are baked at 60°C for 1 hour to adhere the tissue.
-
-
Deparaffinization and Rehydration:
-
Slides are immersed in xylene (or a xylene substitute) two times for 5 minutes each.
-
Slides are rehydrated through a series of graded ethanol solutions: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is performed by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Slides are allowed to cool to room temperature for 20 minutes, followed by a rinse in Tris-buffered saline (TBS).
-
-
Blocking and Antibody Incubation:
-
Endogenous peroxidase activity is quenched by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., 5% normal goat serum in TBS) for 30 minutes.
-
The primary antibody (e.g., rabbit anti-Nanog polyclonal antibody) is diluted in antibody diluent and applied to the slides. Incubation is performed overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Slides are rinsed with TBS.
-
A secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) is applied and incubated for 1 hour at room temperature.
-
Slides are rinsed with TBS.
-
The signal is developed using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen. The reaction is monitored under a microscope and stopped by rinsing with water.
-
-
Counterstaining and Mounting:
-
Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Slides are dehydrated through graded ethanol and cleared in xylene.
-
A coverslip is mounted using a permanent mounting medium.
-
-
Analysis:
-
A pathologist scores the slides based on the intensity and percentage of Nanog-positive tumor cells. A scoring system (e.g., H-score) is used to classify tumors as "Nanog-high" or "Nanog-low".
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Colorectal Cancer
Caption: this compound inhibits STK33 and STK17A kinases.
Experimental Workflow: Biomarker-Guided Clinical Trial
Caption: Workflow for a biomarker-driven study of this compound.
Potential Resistance Mechanisms
While specific mechanisms of resistance to this compound in colorectal cancer have not been extensively detailed in the public domain, several general principles of drug resistance in CRC could be applicable:
-
Alterations in Drug Metabolism: Overexpression of ATP-binding cassette (ABC) transporters could increase drug efflux, reducing the intracellular concentration of this compound.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) could counteract the pro-apoptotic effects of this compound.
-
Signaling Pathway Redundancy: Cancer cells may develop resistance by activating alternative survival and stemness pathways, such as the PI3K/Akt/mTOR or MAPK pathways, to bypass the inhibition of STK33 and STK17A.
-
Mutations in Drug Targets: Although not reported, acquired mutations in the kinase domains of STK33 or STK17A could potentially reduce the binding affinity of this compound.
Further research is necessary to elucidate the precise mechanisms by which colorectal cancer cells might acquire resistance to this compound.
Conclusion
This compound presents a targeted approach to treating colorectal cancer by inhibiting key serine-threonine kinases, STK33 and STK17A, which are essential for maintaining the cancer stem cell population. Its mechanism involves the disruption of the Nanog and β-catenin pathways, leading to reduced stemness and increased apoptosis. Early clinical data in advanced colorectal cancer suggests that Nanog expression may serve as a predictive biomarker for treatment response, highlighting the clinical relevance of its mechanism of action. Future investigations should focus on validating this biomarker, exploring combination therapies to enhance efficacy, and characterizing potential mechanisms of resistance to optimize its clinical application.
References
Amcasertib: A Technical Guide to Target Identification and Validation in Cancer Stem Cell Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amcasertib (formerly BBI503) is a first-in-class, orally available small molecule inhibitor that targets cancer stemness pathways. While the precise upstream serine/threonine kinase targets of this compound are not publicly disclosed, extensive preclinical research has validated its mechanism of action through the inhibition of the Nanog signaling pathway, a master regulator of pluripotency and cancer stem cell (CSC) maintenance. This technical guide provides a comprehensive overview of the target identification and validation of this compound, focusing on its effects on CSCs. It includes a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the implicated signaling pathways and experimental workflows.
Target Identification: The Cancer Stem Cell Kinase Hypothesis
The development of this compound was predicated on the hypothesis that targeting key kinases responsible for maintaining the cancer stem cell phenotype would be an effective anti-cancer strategy. CSCs are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies.[1] The transcription factor Nanog is a critical mediator of these stem-like properties in various cancers.[2] this compound was designed as a multi-kinase inhibitor targeting serine-threonine kinases that act upstream of the Nanog signaling cascade and other CSC pathways.[3]
Target Validation: Inhibition of the Nanog Pathway and Cancer Stem Cell Phenotype
The validation of this compound's target engagement has been demonstrated through a series of preclinical studies assessing its impact on the Nanog pathway and the functional characteristics of cancer stem cells.
Downregulation of Stemness Markers
Treatment with this compound has been shown to inhibit the expression of key stemness markers, including Nanog and CD133, in various cancer cell lines.[4][5] This provides direct evidence of the drug's impact on the core transcriptional program of CSCs.
Cellular and Phenotypic Effects
This compound has been demonstrated to induce a range of anti-cancer effects consistent with the inhibition of cancer stem cell function:
-
Induction of Apoptosis: this compound treatment leads to a significant increase in programmed cell death in cancer cells and CSCs.
-
Cell Cycle Arrest: The compound has been shown to cause G1 phase arrest in the cell cycle of cancer cells.
-
Inhibition of Self-Renewal and Proliferation: this compound effectively inhibits colony formation and the growth of tumor spheroids, which are in vitro surrogates for CSC self-renewal and proliferative capacity.
-
Suppression of Invasion and Migration: The invasive and migratory properties of cancer cells, which are hallmarks of metastasis, are significantly reduced by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) | Reference |
| Breast Cancer Stem Cells | Cytotoxicity (RTCA) | 24 | 2.9 | |
| Breast Cancer Stem Cells | Cytotoxicity (RTCA) | 48 | 1.9 | |
| Breast Cancer Stem Cells | Cytotoxicity (RTCA) | 72 | 1.8 | |
| Ovarian Cancer Cells (MDAH-2774) | Cytotoxicity (RTCA) | Not Specified | Not Specified | |
| Ovarian Cancer Stem Cells | Cytotoxicity (RTCA) | Not Specified | Not Specified |
Table 1: In Vitro Cytotoxicity of this compound
| Clinical Trial ID | Phase | Cancer Type | Key Efficacy Endpoint | Result | Reference |
| NCT01781455 | Phase 1b/2 | Advanced Adenoid Cystic Carcinoma | Disease Control Rate (DCR) at 8 weeks | 86% | |
| NCT01781455 | Phase 1b/2 | Advanced Adenoid Cystic Carcinoma | Prolonged Disease Control (≥ 6 months) | 57% | |
| NCT01781455 | Phase 1b/2 | Advanced Adenoid Cystic Carcinoma | Median Overall Survival (mOS) | 28.3 months |
Table 2: Clinical Efficacy Data for this compound
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its effects. By inhibiting upstream serine/threonine "stemness kinases," this compound leads to the downregulation of Nanog and other key effectors of the cancer stem cell phenotype.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Target Validation
The diagram below outlines a typical experimental workflow for validating the effects of a kinase inhibitor like this compound on cancer stem cell properties.
Caption: Workflow for this compound target validation.
Detailed Experimental Protocols
Cytotoxicity Assay using xCELLigence Real-Time Cell Analyzer (RTCA)
Objective: To determine the dose- and time-dependent cytotoxic effects of this compound on cancer cells.
Materials:
-
xCELLigence RTCA DP instrument (ACEA Biosciences)
-
E-Plates 96 (ACEA Biosciences)
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Background Measurement: Add 50 µL of cell culture medium to each well of a 96-well E-Plate. Place the plate on the RTCA station and perform a background reading.
-
Cell Seeding: Harvest cells using trypsin-EDTA and resuspend in complete medium. Count the cells and adjust the concentration. Add 100 µL of the cell suspension to each well of the E-Plate at an optimized seeding density (e.g., 5,000 cells/well).
-
Cell Settling: Leave the plate at room temperature in a sterile hood for 30 minutes to allow for even cell distribution.
-
Monitoring Cell Adhesion and Proliferation: Place the E-Plate in the RTCA instrument inside a 37°C, 5% CO2 incubator and monitor cell proliferation in real-time by measuring the Cell Index.
-
Compound Addition: Once cells are in the logarithmic growth phase, prepare serial dilutions of this compound in complete medium. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.
-
Real-Time Monitoring of Cytotoxicity: Continue to monitor the Cell Index in real-time for the desired duration (e.g., 24, 48, 72 hours).
-
Data Analysis: The RTCA software is used to plot the normalized Cell Index over time. IC50 values for each time point are calculated from the dose-response curves.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cancer cell line of interest
-
This compound
-
PBS
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., the IC50 value determined by RTCA) for a specified time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.
Transwell Migration and Invasion Assay
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cancer cell line of interest
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain
Procedure:
-
Preparation of Inserts: For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts are used uncoated.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing this compound at the desired concentration.
-
Assay Setup: Add medium containing the chemoattractant to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells. Seed the cell suspension into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated/invaded cells.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the underside of the membrane with methanol. Stain the cells with Crystal Violet.
-
Quantification: After washing and drying, count the number of stained cells on the underside of the membrane using a microscope. Multiple fields of view should be counted for each insert. The results are expressed as the average number of migrated/invaded cells per field.
Conclusion
While the direct kinase targets of this compound remain to be fully elucidated in the public domain, the available preclinical data provides strong validation for its mechanism of action through the inhibition of the Nanog-mediated cancer stem cell pathway. The observed downstream effects, including apoptosis induction, cell cycle arrest, and inhibition of self-renewal, migration, and invasion, underscore the potential of this compound as a therapeutic agent targeting the root of tumor progression. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of novel cancer stemness kinase inhibitors. Further research, including comprehensive kinome profiling and detailed biomarker analysis from clinical trials, will be instrumental in refining our understanding of this compound's precise molecular interactions and its clinical application.
References
Investigating the Biological Functions of Amcasertib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcasertib (BBI-503) is an orally available, first-in-class small molecule inhibitor that targets cancer stemness pathways.[1][2][3] Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are thought to be major drivers of tumor initiation, metastasis, and resistance to conventional therapies. This compound has demonstrated potential as an antineoplastic agent by inhibiting key signaling pathways that are crucial for the survival and proliferation of CSCs.[4][5] This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanism of action, and the experimental methodologies used to elucidate its effects.
Mechanism of Action
This compound functions as a multi-kinase inhibitor, primarily targeting serine-threonine kinases involved in cancer stem cell signaling. Preclinical studies have identified its key mechanisms of action to be the inhibition of the Nanog and β-catenin pathways through the targeting of specific stemness kinases.
Inhibition of the Nanog Pathway via STK33
This compound has been shown to target the Nanog pathway by inhibiting Serine/Threonine Kinase 33 (STK33). STK33 is a kinase that appears to interact with and promote the stabilization of the core pluripotency transcription factor Nanog through phosphorylation. By inhibiting STK33, this compound may lead to the destabilization and subsequent degradation of Nanog, thereby suppressing cancer stem cell properties.
Inhibition of the β-Catenin Pathway via STK17A
Another critical target of this compound is Serine/Threonine Kinase 17A (STK17A), also known as DRAK1. This compound potently inhibits STK17A, which in turn leads to the inhibition of β-catenin phosphorylation at serine 675 (Ser675). The phosphorylation of β-catenin at this site is known to promote its stabilization and transcriptional activity. Thus, by inhibiting this phosphorylation event, this compound can effectively suppress the Wnt/β-catenin signaling pathway, which is a key regulator of stem cell maintenance and proliferation.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound.
Biological Functions and In Vitro Efficacy
This compound exhibits a range of anti-cancer activities in preclinical models, particularly against cancer stem cells. Its biological functions include the induction of apoptosis, inhibition of cell proliferation, and reduction of cell migration and invasion.
Quantitative Data on Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | 48 | 1.9 | |
| Ovarian Cancer Stem Cells (OCSCs) | Ovarian Cancer | Not Specified | Not Specified | |
| MDAH-2774 | Ovarian Cancer | Not Specified | Not Specified | |
| OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified | |
| PC-9/GR | Non-Small Cell Lung Cancer (Gefitinib-Resistant) | 48 | Dose-dependent growth suppression |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.
Cytotoxicity Assay using xCELLigence Real-Time Cell Analyzer (RTCA)
The xCELLigence system monitors cellular events such as proliferation and cytotoxicity in real-time by measuring changes in electrical impedance.
Workflow Diagram:
Protocol:
-
Plate Preparation: Add 100 µL of cell culture medium to each well of a 96-well E-Plate to obtain background impedance readings.
-
Cell Seeding: Harvest and count cells. Seed the desired number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium into each well.
-
Cell Monitoring: Place the E-Plate onto the RTCA station in a CO2 incubator and initiate impedance measurements to monitor cell attachment and proliferation.
-
Compound Addition: Once cells are in the logarithmic growth phase, add serial dilutions of this compound to the wells. Include vehicle control (e.g., DMSO) wells.
-
Data Acquisition: Continue to monitor the cell index in real-time for a desired duration (e.g., 48-72 hours).
-
Data Analysis: The RTCA software is used to plot the normalized cell index over time. The IC50 values can be calculated at different time points by fitting the dose-response curves.
Apoptosis Assay by Flow Cytometry
Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Phosphorylated Proteins
Western blotting is used to detect the levels of specific proteins and their phosphorylation status.
Protocol:
-
Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-β-catenin Ser675, anti-Nanog) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a promising cancer stemness kinase inhibitor with a multi-targeted mechanism of action. Its ability to inhibit the Nanog and β-catenin pathways through the targeting of STK33 and STK17A, respectively, provides a strong rationale for its development as a therapeutic agent against cancers driven by CSCs. The in vitro data demonstrate its efficacy in inducing apoptosis and inhibiting proliferation and migration in various cancer cell models. Further investigation into its broader kinase selectivity profile and in vivo efficacy will be crucial for its clinical translation. This guide provides a foundational understanding of this compound's biological functions and the experimental approaches to further explore its therapeutic potential.
References
- 1. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Cancer stemness kinase inhibitor this compound: a promising therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Amcasertib: A Technical Deep Dive into the Inhibition of Cancer Stem Cell Self-Renewal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the capacity for self-renewal and differentiation, driving tumor initiation, progression, metastasis, and therapeutic resistance. Targeting the self-renewal pathways of CSCs is a promising strategy in oncology. Amcasertib (BBI503) is a first-in-class, orally available small molecule inhibitor that targets key signaling pathways implicated in the maintenance of cancer stemness. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on CSC self-renewal. We present quantitative data from preclinical studies, detailed experimental protocols for assessing its efficacy, and visual representations of the signaling pathways and experimental workflows involved.
Introduction to this compound and Cancer Stem Cell Self-Renewal
Cancer stem cells are characterized by their ability to self-renew, a process tightly regulated by several key signaling pathways, including the Nanog and Wnt/β-catenin pathways. These pathways are often aberrantly activated in various cancers, contributing to the persistence of CSC populations. This compound has emerged as a promising therapeutic agent that selectively targets these CSC pathways.[1][2] It is a multi-kinase inhibitor that has been shown to inhibit the function of several serine-threonine kinases crucial for CSC survival and self-renewal.[3] Preclinical studies have demonstrated its potential to induce apoptosis, inhibit tumor growth and metastasis, and reduce the expression of key stemness markers.[4] This guide will delve into the technical details of this compound's mechanism of action and provide the necessary information for researchers to design and execute studies to further evaluate its potential.
Mechanism of Action: Targeting Key CSC Self-Renewal Pathways
This compound exerts its anti-CSC effects by modulating critical signaling pathways involved in self-renewal and pluripotency. The primary targets identified to date are the Nanog and Wnt/β-catenin signaling cascades.
Inhibition of the Nanog Pathway
The transcription factor Nanog is a cornerstone of embryonic stem cell pluripotency and is frequently overexpressed in CSCs, where it drives self-renewal. This compound has been shown to inhibit the transcriptional activity of Nanog. Preclinical evidence suggests that this inhibition may be mediated through the targeting of upstream kinases such as Serine/Threonine Kinase 33 (STK33), which is believed to phosphorylate and stabilize Nanog. By inhibiting STK33, this compound leads to the destabilization and subsequent degradation of Nanog, thereby suppressing the expression of its downstream target genes involved in stemness.
Modulation of the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental to both embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers and is critical for CSC maintenance. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes. This compound is reported to inhibit the Wnt/β-catenin pathway, potentially through the inhibition of Serine/Threonine Kinase 17A (STK17A). STK17A has been implicated in phosphorylating β-catenin, and its inhibition by this compound may lead to decreased β-catenin stability and signaling.
Quantitative Preclinical Data
The efficacy of this compound in targeting CSCs has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of this compound against Cancer Stem Cells
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Time Point (hours) | Citation |
| Breast Cancer Stem Cells (BCSC) | Triple-Negative Breast Cancer | xCELLigence RTCA | 2.9 | 24 | |
| BCSC | Triple-Negative Breast Cancer | xCELLigence RTCA | 1.9 | 48 | |
| BCSC | Triple-Negative Breast Cancer | xCELLigence RTCA | 1.8 | 72 | |
| Ovarian Cancer Stem Cells (OCSC) | Ovarian Cancer | xCELLigence RTCA | Not specified | Not specified | |
| PC-9/GR | Non-Small Cell Lung Cancer (Gefitinib-resistant) | Cell Growth Assay | Dose-dependent inhibition | 48 |
Table 2: Effects of this compound on CSC Phenotype and Function
| Cancer Type | Cell Line/Model | Parameter Measured | Effect of this compound | Quantitative Change | Citation |
| Breast Cancer | BCSC | Apoptosis | Increased | 5.24-fold increase in total apoptotic cells | |
| Breast Cancer | BCSC | Invasion | Decreased | Significant reduction (RFU) | |
| Breast Cancer | BCSC | Migration | Decreased | Significant reduction (RFU) | |
| Ovarian Cancer | MDAH-2774 | Colony Formation | Decreased | Significant inhibition | |
| Ovarian Cancer | OVCAR-3, OCSC | Spheroid Growth | Decreased | Effective inhibition | |
| Non-Small Cell Lung Cancer | PC-9/GR | NANOG Expression | Decreased | Not specified | |
| Non-Small Cell Lung Cancer | PC-9/GR | CD133 Expression | Decreased | Not specified |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on cancer stem cell self-renewal.
Sphere Formation Assay
This assay is widely used to evaluate the self-renewal capacity of CSCs in vitro.
Materials:
-
Cancer cell line of interest or freshly isolated primary tumor cells
-
DMEM/F12 media
-
B-27 supplement (50X, minus vitamin A)
-
Human Epidermal Growth Factor (hEGF) (20 ng/mL final concentration)
-
Basic Fibroblast Growth Factor (bFGF) (10 ng/mL final concentration)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
PBS
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare Sphere Formation Media: Supplement DMEM/F12 with B-27, hEGF, bFGF, and Penicillin-Streptomycin.
-
Cell Preparation:
-
For adherent cell lines, wash with PBS and detach using Trypsin-EDTA. Neutralize with serum-containing media and centrifuge.
-
For primary tumors, mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
-
Cell Counting and Seeding: Resuspend the cell pellet in sphere formation media and perform a viable cell count. Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates.
-
This compound Treatment: Add this compound at various concentrations to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days. Add fresh media with growth factors and this compound every 2-3 days.
-
Quantification: After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using an inverted microscope. The size of the spheres can also be measured.
-
Analysis: Calculate the Sphere Forming Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
Western Blot Analysis for Stemness Markers
This protocol details the detection of key CSC transcription factors like Nanog, SOX2, and OCT4.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nanog, anti-SOX2, anti-OCT4, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
In Vivo Tumorigenicity Assay (Limiting Dilution Assay)
This assay is the gold standard for assessing the tumor-initiating capacity of CSCs in vivo.
Materials:
-
Cancer cells pre-treated with this compound or vehicle control
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest and resuspend the treated and control cells in a suitable medium (e.g., PBS or serum-free media), with or without Matrigel. Prepare serial dilutions of the cells (e.g., 10,000, 1,000, 100, and 10 cells).
-
Injection: Subcutaneously inject each cell dilution into a cohort of immunocompromised mice.
-
Tumor Monitoring: Palpate the injection sites regularly to monitor for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at a specified time point.
-
Analysis: Record the number of mice that develop tumors at each cell dilution for both the this compound-treated and control groups.
-
CSC Frequency Calculation: Use Extreme Limiting Dilution Analysis (ELDA) software to calculate the cancer stem cell frequency and determine if this compound treatment significantly reduced it.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for targeting cancer stem cells by inhibiting their self-renewal capabilities through the modulation of the Nanog and Wnt/β-catenin pathways. The preclinical data summarized in this guide highlight its potential to reduce the CSC population and inhibit tumor growth. The provided experimental protocols offer a framework for researchers to further investigate the mechanisms of action and efficacy of this compound and similar CSC-targeting agents.
Future research should focus on definitively identifying the direct kinase targets of this compound to gain a more precise understanding of its mechanism. Further in vivo studies are warranted to explore its efficacy in various cancer models, including patient-derived xenografts, and to evaluate its potential in combination with conventional chemotherapies and other targeted agents. The continued investigation of this compound will be crucial in advancing the development of novel therapies aimed at eradicating the root of cancer.
References
- 1. Limiting Dilution Tumor Initiation Assay: An In Vivo Approach for the Study of Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. New Opportunities and Challenges to Defeat Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Amcasertib's Molecular Mechanisms in Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcasertib (BBI-503) is an orally available, first-in-class small molecule inhibitor that targets cancer stemness pathways.[1][2] In the context of breast cancer, this compound has demonstrated significant potential by targeting breast cancer stem cells (BCSCs), a subpopulation of tumor cells implicated in therapy resistance, metastasis, and relapse.[1] This technical guide provides an in-depth overview of the known molecular targets and mechanisms of action of this compound in breast cancer, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved. While this compound is known to be a multi-kinase inhibitor targeting several serine-threonine kinases, its precise, comprehensive kinase inhibition profile is not yet fully elucidated in publicly available literature.[1][3]
Molecular Targets and Mechanism of Action
This compound functions as a "cancer stemness kinase inhibitor," exerting its effects by modulating key signaling pathways that govern the self-renewal and survival of cancer stem cells. The primary known mechanism of this compound in breast cancer involves the downstream inhibition of the Nanog signaling pathway. Nanog is a critical transcription factor for maintaining pluripotency and self-renewal in embryonic stem cells and is aberrantly expressed in various cancers, including breast cancer, where its overexpression is linked to a more advanced disease stage and poor prognosis.
While the direct kinase targets of this compound are not exhaustively defined, a patent has suggested its potential as a Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) inhibitor. PDGFRα signaling has been implicated in breast cancer progression. Further research is required to definitively establish the direct kinase targets of this compound and their relative contributions to its anti-cancer effects in breast cancer.
The downstream effects of this compound's inhibitory activity culminate in the suppression of the epithelial-mesenchymal transition (EMT) profile in BCSCs, a process crucial for cancer cell invasion and metastasis. This is achieved, in part, through the inhibition of key stemness markers such as Nanog and CD133.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in breast cancer models.
Table 1: Cytotoxicity of this compound in Breast Cancer Stem Cells (BCSCs)
| Time Point | IC50 (µM) |
| 24 hours | 2.9 |
| 48 hours | 1.9 |
| 72 hours | 1.8 |
Table 2: Effects of this compound on BCSC Apoptosis, Invasion, and Migration (at 48 hours, 1.9 µM)
| Parameter | Observation |
| Apoptosis | Significant increase in apoptotic cells |
| Invasion | Significant decrease in invasive properties |
| Migration | Significant decrease in migratory properties |
Signaling Pathways
This compound's mechanism of action involves the disruption of key signaling pathways essential for breast cancer stem cell survival and propagation. The primary pathway affected is the Nanog signaling cascade.
References
Amcasertib's Impact on Serine-Threonine Kinase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amcasertib (BBI-503) is a first-in-class, orally active small molecule inhibitor that targets cancer stemness pathways by modulating the activity of several serine-threonine kinases.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on key serine-threonine kinase activity. It includes available quantitative data, detailed experimental protocols for assessing its effects, and visualizations of the relevant signaling pathways and experimental workflows. While comprehensive kinome-wide profiling data for this compound is not extensively available in the public domain, this guide synthesizes the current understanding of its primary targets and cellular effects.
Introduction
Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and resistance to conventional therapies. Key signaling pathways that maintain the "stemness" of these cells are often regulated by serine-threonine kinases. This compound has emerged as a promising therapeutic agent that selectively targets these CSC pathways.[2][3] Preclinical and early clinical studies have shown that this compound exhibits anti-cancer activity in various solid tumors, including colorectal, head and neck, and adenoid cystic carcinoma.[4][5]
The primary mechanism of action of this compound involves the inhibition of specific serine-threonine kinases, leading to the disruption of crucial cancer stem cell signaling cascades. This guide will focus on the impact of this compound on two key serine-threonine kinases: Serine/Threonine Kinase 17A (STK17A) and Serine/Threonine Kinase 33 (STK33).
Quantitative Data on this compound Activity
Quantitative data on the direct enzymatic inhibition of a broad panel of serine-threonine kinases by this compound is limited in publicly accessible literature. However, cellular assays have provided insights into its potency in cancer stem cell models.
Table 1: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| Breast Cancer Stem Cells | Cytotoxicity Assay | Inhibition of Cell Growth | 1.9 µM |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the cellular activity.
Core Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer stem cell effects by inhibiting key serine-threonine kinases involved in the Nanog and β-catenin signaling pathways.
Inhibition of the STK33-Nanog Pathway
The transcription factor Nanog is a critical regulator of pluripotency and self-renewal in stem cells and is aberrantly expressed in many cancers. This compound has been shown to inhibit the activity of STK33, a serine-threonine kinase that phosphorylates and stabilizes Nanog. By inhibiting STK33, this compound leads to the destabilization and subsequent degradation of Nanog, thereby suppressing cancer stem cell properties.
Inhibition of the STK17A-β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is frequently dysregulated in cancer, contributing to CSC maintenance. This compound inhibits STK17A, a serine-threonine kinase that phosphorylates and stabilizes β-catenin. Specifically, inhibition of STK17A by this compound prevents the phosphorylation of β-catenin at serine 675 (p-β-catenin Ser675), leading to its degradation and the downregulation of Wnt target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on serine-threonine kinase activity and downstream signaling.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against a specific serine-threonine kinase, such as STK17A or STK33. This is a generalized protocol based on common kinase assay principles.
Objective: To determine the IC50 value of this compound for a specific serine-threonine kinase.
Materials:
-
Recombinant human serine-threonine kinase (e.g., STK17A or STK33)
-
Kinase-specific peptide substrate
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of p-β-catenin (Ser675)
This protocol details the procedure for detecting changes in the phosphorylation of β-catenin at serine 675 in cancer cells treated with this compound.
Objective: To assess the effect of this compound on STK17A activity in a cellular context by measuring the levels of p-β-catenin (Ser675).
Materials:
-
Cancer cell line known to express STK17A and β-catenin
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-β-catenin (Ser675)
-
Mouse anti-total β-catenin
-
Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-β-catenin (Ser675) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total β-catenin and a loading control like GAPDH.
Experimental and Logical Workflows
The following diagram illustrates a logical workflow for the preclinical evaluation of a serine-threonine kinase inhibitor like this compound.
Conclusion
This compound represents a targeted therapeutic strategy aimed at the vulnerabilities of cancer stem cells. Its mechanism of action through the inhibition of key serine-threonine kinases, such as STK17A and STK33, disrupts critical signaling pathways necessary for CSC maintenance and survival. While further research is needed to fully elucidate its complete kinase inhibition profile, the available data and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working to advance our understanding and application of this novel class of cancer therapeutics. The provided protocols and workflow diagrams serve as a practical resource for the continued investigation of this compound and other serine-threonine kinase inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer stemness kinase inhibitor this compound: a promising therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase 1b/2 study of this compound, a first-in-class cancer stemness kinase inhibitor, in advanced adenoid cystic carcinoma. - ASCO [asco.org]
Amcasertib in Solid Tumors: A Technical Literature Review
A Deep Dive into the First-in-Class Cancer Stemness Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcasertib (formerly BBI-503) is an orally available, first-in-class small molecule inhibitor that targets cancer stemness kinases. By disrupting the pathways that govern cancer stem cell (CSC) self-renewal and survival, this compound represents a novel therapeutic strategy aimed at addressing tumor recurrence and therapeutic resistance. This technical guide synthesizes the current preclinical and clinical literature on this compound's application in solid tumors, presenting key data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action: Targeting the Roots of Cancer
This compound's primary mechanism of action is the inhibition of multiple serine-threonine kinases that are crucial for the maintenance of cancer stem cell populations. This inhibition disrupts key signaling pathways involved in stemness, including the Nanog and β-catenin pathways. Preclinical studies have identified two specific targets:
-
Serine/Threonine Kinase 17A (STK17A): this compound potently inhibits STK17A, which leads to the inhibition of β-catenin phosphorylation at serine 675. This prevents the activation of β-catenin-mediated transcription of genes involved in cell proliferation and stemness.
-
Serine/Threonine Kinase 33 (STK33): By inhibiting STK33, this compound disrupts the stabilization of the Nanog transcription factor, a core regulator of pluripotency and CSC maintenance.
The dual inhibition of these pathways ultimately leads to a reduction in the cancer stem cell population, thereby potentially overcoming resistance to conventional therapies and preventing tumor relapse.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects across a range of solid tumor cell lines, with a particular potency noted in cancer stem cell-enriched populations.
| Cell Line | Cancer Type | IC50 (nM) | Assay Details |
| Breast Cancer Stem Cells | Breast | 1900 (at 48h) | xCELLigence Real-Time Cell Analyzer |
| HT-29 | Colon | 100-250 | Not specified |
| MDA-MB-231 | Breast | 100-250 | Not specified |
| SW480 (CSC-enriched) | Colon | ~2-fold more potent than non-enriched | Not specified |
In Vivo Tumor Growth Inhibition
Oral administration of this compound has been shown to reduce tumor growth in various xenograft models.
| Tumor Model | Cancer Type | Dosing | Outcome |
| PC3 | Prostate | 100 mg/kg | Tumor growth reduction |
| HepG2 | Liver | 100 mg/kg | Tumor growth reduction |
| FaDu | Pharyngeal | 100 mg/kg | Tumor growth reduction |
| MKN45 | Gastric | 100 mg/kg | Tumor growth reduction |
Clinical Trial Data
A phase 1 clinical trial (NCT01781455) has evaluated the safety and efficacy of this compound in patients with advanced solid tumors. The study included dose-escalation and expansion cohorts in specific tumor types.
Safety and Tolerability (Phase 1)
In the initial dose-escalation phase involving 26 patients with various advanced solid tumors (including colorectal, hepatocellular, gastric, and pancreatic neuroendocrine tumors), this compound was found to be well-tolerated. The most common side effects were gastrointestinal-related. Doses ranged from 10 to 450 mg once daily.
Efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) and Salivary/Parotid Gland Cancers[1][2]
| Parameter | Value | Patient Population |
| Number of Patients | 21 (15 HNSCC, 6 Salivary/Parotid) | Advanced, pre-treated |
| Dosing | 10 mg to 300 mg daily (once or twice daily) | Continuous 28-day cycles |
| Objective Response Rate (ORR) | 13% | (n=16 evaluable patients) |
| Disease Control Rate (DCR) | 50% | (n=16 evaluable patients) |
| Median Overall Survival (mOS) | 7.2 months | (n=21) |
| 12-month Survival Rate | 38% | (n=21) |
Efficacy in Adenoid Cystic Carcinoma (ACC)[3][4]
| Parameter | Value | Patient Population |
| Number of Patients | 14 | Metastatic, unresectable |
| Dosing | 110 mg to 300 mg total daily (once or twice daily) | Continuous 28-day cycles |
| Disease Control Rate (DCR) | 86% | (n=12) |
| Prolonged DCR (≥ 6 months) | 57% | (n=8) |
| Median Overall Survival (mOS) | 28.3 months | (n=14) |
| 12-month Survival Rate | 79% | (n=14) |
Efficacy in Advanced Colorectal Cancer (CRC)
| Parameter | Value | Patient Population |
| Number of Patients | 47 | Heavily pre-treated |
| Dosing | 20 mg to 500 mg total daily (RP2D: 300 mg once daily) | Continuous 28-day cycles |
| Disease Control Rate (DCR) | 56% (Nanog-positive) vs. 13% (Nanog-negative) | |
| Median Overall Survival (mOS) | 38 weeks (Nanog-positive) vs. 16 weeks (Nanog-negative) |
Experimental Protocols
In Vitro Cytotoxicity and Cell Proliferation Assay
-
Method: xCELLigence-Real-Time Cell Analyzer (RTCA) system.
-
Procedure:
-
Cells are seeded in E-plates containing micro-electronic sensors.
-
The instrument measures changes in electrical impedance as cells attach and proliferate on the sensors.
-
This compound is added at various concentrations.
-
Cell proliferation is monitored in real-time over 24, 48, and 72 hours.
-
IC50 values are calculated based on the dose-response curves.
-
Apoptosis and Cell Cycle Analysis
-
Method: Flow Cytometry.
-
Procedure:
-
Cells are treated with the IC50 concentration of this compound for 48 hours.
-
For apoptosis analysis, cells are stained with Annexin V and Propidium Iodide (PI).
-
For cell cycle analysis, cells are fixed and stained with a DNA-binding dye (e.g., PI).
-
Samples are analyzed on a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
-
Cell Migration and Invasion Assays
-
Method: CytoSelect™ 96-well Cell Migration and Invasion Assay.
-
Procedure:
-
Cells are seeded in the upper chamber of a Boyden chamber insert.
-
The lower chamber contains a chemoattractant.
-
For invasion assays, the insert is coated with a basement membrane extract.
-
This compound is added to the cells.
-
After incubation, non-migrated/invaded cells are removed from the top of the insert.
-
Migrated/invaded cells on the bottom of the insert are stained and quantified.
-
Resistance Mechanisms and Combination Therapies
The current literature on resistance mechanisms to this compound is limited. However, given its mechanism of action targeting cancer stem cells, potential resistance could arise from the activation of alternative stemness pathways.
One preclinical study has suggested that this compound may enhance the efficacy of gefitinib in non-small cell lung cancer cells by inhibiting Nanog and CD133 expression.[1] Further research into combination strategies is warranted to explore potential synergistic effects and overcome resistance.
Conclusion
This compound is a promising novel agent that targets the fundamental mechanisms of cancer stem cell survival and self-renewal. Preclinical data demonstrate its ability to inhibit the growth of various solid tumor cell lines and reduce tumor growth in vivo. Early clinical data have shown encouraging signs of anti-tumor activity and a manageable safety profile in heavily pre-treated patients with advanced solid tumors, particularly in adenoid cystic carcinoma and Nanog-positive colorectal cancer. Further clinical development, including studies on combination therapies and the identification of predictive biomarkers, will be crucial to fully elucidate the therapeutic potential of this compound in the treatment of solid tumors.
References
Methodological & Application
Application Notes and Protocols for Amcasertib In Vitro Assay in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcasertib (BBI-503) is an orally bioavailable small-molecule inhibitor that targets cancer stemness pathways.[1] It functions by inhibiting several serine-threonine kinases, which leads to the suppression of downstream signaling pathways, including Nanog.[1][2] The Nanog transcription factor is crucial for maintaining pluripotency and self-renewal in stem cells and is often overexpressed in various cancers, contributing to tumor progression and treatment resistance.[3] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound against non-small cell lung cancer (NSCLC) cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting key signaling pathways involved in cancer stem cell (CSC) maintenance and proliferation. The primary target is the Nanog signaling pathway, which plays a critical role in the self-renewal and survival of CSCs. By inhibiting serine-threonine kinases upstream of Nanog, this compound effectively downregulates Nanog expression and activity. This disruption of the cancer stemness pathway leads to decreased proliferation, induction of apoptosis, and reduced invasive and migratory capabilities in cancer cells.
Key Experiments and Protocols
This section outlines the detailed methodologies for essential in vitro assays to evaluate the efficacy of this compound in lung cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of lung cancer cells by 50% (IC50).
Materials:
-
Human lung cancer cell lines (e.g., A549, H1975, PC-9)
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture lung cancer cells in RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into 96-well plates and incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity and survival of single cancer cells.
Materials:
-
Human lung cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Methanol
-
Crystal Violet stain (0.5%)
Procedure:
-
Cell Seeding: Seed approximately 300 cells per well in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 15 minutes.
-
Quantification: Wash the plates with water, air dry, and count the number of colonies.
Data Presentation
The quantitative data from the in vitro assays should be summarized in tables for clear comparison. Below is an example of how to present IC50 data for this compound in various lung cancer cell lines.
| Cell Line | Treatment Duration | IC50 (µM) |
| A549 | 24 hours | User-determined value |
| 48 hours | User-determined value | |
| 72 hours | User-determined value | |
| H1975 | 24 hours | User-determined value |
| 48 hours | User-determined value | |
| 72 hours | User-determined value | |
| PC-9 | 24 hours | User-determined value |
| 48 hours | User-determined value | |
| 72 hours | User-determined value |
Note: The IC50 values for this compound in specific lung cancer cell lines should be determined experimentally.
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols: Establishing an Amcasertib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcasertib (BBI503) is a first-in-class, orally active cancer stemness kinase inhibitor.[1][2][3] It has been developed to target and inhibit pathways crucial for cancer stem cell (CSC) survival and replication, including the Nanog pathway.[1][4] CSCs are a subpopulation of tumor cells believed to be responsible for tumor relapse, metastasis, and the development of therapeutic resistance. Understanding the mechanisms by which cancer cells develop resistance to this compound is critical for improving its therapeutic efficacy and developing novel combination strategies. This document provides a detailed protocol for establishing an this compound-resistant cancer cell line model, a crucial tool for investigating these resistance mechanisms.
The primary method for developing drug-resistant cell lines in vitro is the gradual dose-escalation method. This technique mimics the clinical scenario where cancer cells are exposed to gradually increasing concentrations of a therapeutic agent, leading to the selection and expansion of resistant clones.
Key Signaling Pathways
This compound targets multiple serine-threonine kinases, leading to the inhibition of cancer stemness pathways, including Nanog. Resistance to this compound could potentially arise from alterations in these downstream pathways or the activation of alternative survival signals.
Caption: this compound signaling pathway and potential resistance mechanisms.
Experimental Workflow
The overall workflow for establishing and characterizing an this compound-resistant cell line is depicted below. This process involves a systematic dose escalation followed by comprehensive characterization of the resistant phenotype.
Caption: Experimental workflow for generating an this compound-resistant cell line.
Protocols
1. Determination of the IC50 of this compound in the Parental Cell Line
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the chosen parental cancer cell line. This value will serve as the basis for the starting concentration in the dose-escalation protocol.
Materials:
-
Parental cancer cell line of choice (e.g., breast, colon, lung cancer)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours. A recent study on breast cancer stem cells determined the IC50 of this compound to be 1.9 µM at 48 hours.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
2. Establishment of the this compound-Resistant Cell Line by Dose Escalation
Objective: To generate a cell line with acquired resistance to this compound through continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Trypsin-EDTA
-
Cryopreservation medium
Protocol:
-
Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50 value determined in the previous step.
-
Maintain the cells in this medium, changing the medium every 2-3 days. Initially, a significant amount of cell death is expected.
-
When the cells reach 70-80% confluency and exhibit a stable growth rate, passage them at a 1:3 or 1:5 ratio into a fresh medium with the same this compound concentration.
-
Once the cells have adapted to the current drug concentration (typically after 2-3 passages with a stable growth rate), increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat steps 2-4, gradually increasing the this compound concentration. It is advisable to create frozen stocks of the cells at each incremental concentration.
-
Continue this process until the cells are able to proliferate in a medium containing an this compound concentration that is at least 5-10 times the initial IC50 of the parental cells. The entire process can take several months.
-
The resulting cell line is the this compound-resistant (AmcaR) cell line. It is recommended to maintain the AmcaR cell line in a medium containing a maintenance dose of this compound (e.g., the highest concentration they were selected in) to ensure the stability of the resistant phenotype.
3. Characterization of the this compound-Resistant Cell Line
Objective: To confirm and characterize the resistant phenotype of the newly established AmcaR cell line.
3.1. Confirmation of Resistance:
-
Determine the IC50 of this compound in the AmcaR cell line and compare it to the parental cell line. A significant increase (typically >3-fold) in the IC50 value confirms resistance.
-
Calculate the Resistance Index (RI) as follows: RI = IC50 (AmcaR cells) / IC50 (Parental cells)
3.2. Phenotypic Characterization:
-
Proliferation Assay: Compare the growth rates of parental and AmcaR cells in the presence and absence of this compound.
-
Colony Formation Assay: Assess the ability of single cells to form colonies under this compound treatment.
-
Migration and Invasion Assays: Investigate changes in the migratory and invasive potential of the AmcaR cells, as resistance is sometimes associated with an epithelial-to-mesenchymal transition (EMT).
3.3. Mechanistic Studies:
-
Gene Expression Analysis: Use techniques like qPCR or RNA sequencing to identify changes in the expression of genes associated with drug resistance (e.g., ABC transporters) or the known this compound signaling pathways (e.g., Nanog, Wnt, PI3K/Akt).
-
Protein Expression Analysis: Perform Western blotting to examine the protein levels of key signaling molecules and drug transporters.
-
Cross-Resistance Studies: Evaluate the sensitivity of the AmcaR cell line to other anti-cancer agents to determine if a multi-drug resistance phenotype has emerged.
Data Presentation
Table 1: IC50 Values and Resistance Index
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| AmcaR | [Insert Value] | [Calculate Value] |
Table 2: Summary of Phenotypic Characteristics
| Characteristic | Parental Cell Line | AmcaR Cell Line |
| Doubling Time (hours) | [Insert Value] | [Insert Value] |
| Colony Formation Ability | [Describe Observation] | [Describe Observation] |
| Migratory Capacity | [Quantify] | [Quantify] |
| Invasive Capacity | [Quantify] | [Quantify] |
Troubleshooting
-
Excessive Cell Death: If more than 50% of cells die after increasing the drug concentration, revert to the previous lower concentration for a few more passages before attempting to increase it again.
-
Loss of Resistant Phenotype: To prevent this, maintain the resistant cell line in a medium containing a maintenance dose of this compound and create frozen stocks at regular intervals.
-
Contamination: Use strict aseptic techniques and consider culturing the resistant and parental cell lines in separate incubators.
By following these detailed protocols, researchers can successfully establish and characterize an this compound-resistant cell line model. This in vitro tool will be invaluable for elucidating the molecular mechanisms of resistance to this novel cancer stemness kinase inhibitor and for the preclinical evaluation of new therapeutic strategies to overcome it.
References
Application Notes and Protocols for Amcasertib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of Amcasertib (BBI-503) in preclinical mouse xenograft models. The information is compiled from available preclinical data to guide the design and execution of in vivo efficacy studies.
Introduction
This compound is an orally available, first-in-class small molecule inhibitor that targets cancer stemness kinases.[1][2] By inhibiting serine-threonine kinases, this compound disrupts key signaling pathways involved in cancer stem cell (CSC) survival, self-renewal, and differentiation.[3] CSCs are implicated in tumor initiation, metastasis, and resistance to conventional therapies, making them a critical target for novel cancer therapeutics.
The primary mechanism of action of this compound involves the inhibition of two critical pathways:
-
STK33-Nanog Pathway: this compound inhibits Serine/Threonine Kinase 33 (STK33), which in turn suppresses the function of the pluripotency factor Nanog.[4] Nanog is a key transcription factor in maintaining the self-renewal and undifferentiated state of stem cells and is aberrantly expressed in many cancers.[4]
-
STK17A-β-catenin Pathway: this compound also potently inhibits Serine/Threonine Kinase 17A (STK17A), leading to the inhibition of β-catenin phosphorylation. The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is frequently dysregulated in cancer.
Quantitative Data Summary
Due to the limited availability of published peer-reviewed studies with detailed in vivo data, the following table is a representative summary based on typical preclinical study designs for similar small molecule inhibitors. Specific data for this compound from conference presentations has not been made publicly available in quantitative form.
| Parameter | Cell Line Xenograft Model 1 | Cell Line Xenograft Model 2 | Patient-Derived Xenograft (PDX) Model |
| Cell Line | To be determined based on study | To be determined based on study | To be determined based on study |
| Mouse Strain | Athymic Nude (nu/nu) or SCID | Athymic Nude (nu/nu) or SCID | NOD-scid IL2Rgamma (NSG) |
| Tumor Inoculum | 1-5 x 10^6 cells in PBS/Matrigel | 1-5 x 10^6 cells in PBS/Matrigel | 2-3 mm tumor fragments |
| Route of Admin. | Oral gavage (p.o.) | Oral gavage (p.o.) | Oral gavage (p.o.) |
| Vehicle | 0.5% Methylcellulose + 1% Tween 80 | 0.5% Methylcellulose + 1% Tween 80 | 0.5% Methylcellulose + 1% Tween 80 |
| Dosage | Hypothetical: 25-100 mg/kg | Hypothetical: 25-100 mg/kg | Hypothetical: 25-100 mg/kg |
| Dosing Schedule | Once daily (QD) | Twice daily (BID) | Once daily (QD) |
| Treatment Duration | 21-28 days | 21-28 days | Until tumor reaches endpoint |
| Tumor Growth Inhibition (TGI) | Data not available | Data not available | Data not available |
| Body Weight Change | Data not available | Data not available | Data not available |
Note: The dosage and schedule are hypothetical and should be determined by dose-finding studies.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in mouse xenograft models.
Protocol 1: Subcutaneous Xenograft Tumor Establishment
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Trypsin-EDTA
-
6-8 week old immunodeficient mice (e.g., Athymic Nude, SCID, or NSG)
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in appropriate complete medium until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Wash the cells twice with sterile PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 1-5 x 10^7 cells/mL). Keep the cell suspension on ice.
-
-
Animal Preparation and Tumor Inoculation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Draw the cell suspension (typically 100-200 µL, containing 1-5 x 10^6 cells) into a 1 mL syringe.
-
Carefully insert the needle subcutaneously into the prepared site.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle slowly to prevent leakage of the cell suspension.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Begin monitoring tumor size 3-4 days post-inoculation.
-
Measure the tumor length and width using calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize mice into treatment and control groups when tumors reach a predetermined average size (e.g., 100-150 mm³).
-
Protocol 2: Oral Administration of this compound
This protocol details the preparation and oral administration of this compound to mice.
Materials:
-
This compound (BBI-503) powder
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water with 1% Tween 80)
-
Balance and weigh boats
-
Sonicator (optional)
-
Vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
-
1 mL syringes
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the mice.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension to aid in dispersion. Prepare the formulation fresh daily unless stability data indicates otherwise.
-
-
Oral Gavage Procedure:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion to reach the esophagus/stomach.
-
Attach the gavage needle to the syringe containing the calculated dose of this compound suspension.
-
Insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus.
-
Advance the needle gently and steadily until it reaches the predetermined depth. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Gently withdraw the needle.
-
Monitor the mouse for a few minutes after administration to ensure there are no signs of distress.
-
Visualizations
Signaling Pathways of this compound
Caption: this compound inhibits STK33 and STK17A signaling pathways.
Experimental Workflow for this compound in a Mouse Xenograft Model
Caption: Experimental workflow for this compound efficacy studies.
References
- 1. aacr.org [aacr.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound (BB503, BBI503) - BioCentury Product Profiles - BCIQ [profiles.biocentury.com]
- 4. Boston Biomedical Presents New Preclinical Data at AACR 2017 Highlighting the Potential Role of Cancer Stemness Inhibition [prnewswire.com]
Amcasertib Treatment Protocol for 3D Spheroid Cultures: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcasertib (BBI503) is a first-in-class, orally active small molecule inhibitor that targets cancer stemness kinases.[1][2] By inhibiting multiple serine-threonine kinases, this compound disrupts key signaling pathways involved in the survival, self-renewal, and proliferation of cancer stem cells (CSCs).[3][4] A primary target of this compound is the Nanog homeobox protein, a critical transcription factor for maintaining pluripotency and a marker for CSCs.[5] Aberrant activation of the Nanog pathway is associated with tumor progression, chemoresistance, and metastasis. This compound has demonstrated potential antineoplastic activity in various cancer models, including breast and ovarian cancer.
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. Spheroids mimic the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo. These application notes provide a detailed protocol for the treatment of 3D cancer spheroids with this compound, including methods for spheroid formation, drug treatment, and downstream analysis of cell viability and spheroid growth.
Mechanism of Action
This compound functions by inhibiting cancer stemness pathways, with the Nanog signaling cascade being a key target. Nanog is a transcription factor that plays a crucial role in maintaining the self-renewal and pluripotency of stem cells. In cancer stem cells, the Nanog pathway is often dysregulated, contributing to tumor initiation and resistance to therapy. This compound's inhibition of upstream serine-threonine kinases leads to the downstream suppression of Nanog and its associated signaling networks, which can include the PI3K/Akt and STAT3 pathways. This disruption of CSC signaling can lead to decreased proliferation, induction of apoptosis, and reduced invasion and migration of cancer cells.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in a breast cancer stem cell (BCSC) line, providing a reference for determining appropriate concentration ranges for 3D spheroid experiments. It is important to note that IC50 values can vary between 2D and 3D culture models, and optimization is recommended.
| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |
| BCSC | Breast Cancer | 24 hours | 2.9 | |
| BCSC | Breast Cancer | 48 hours | 1.9 | |
| BCSC | Breast Cancer | 72 hours | 1.8 |
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform 3D spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile PBS
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to a final concentration that allows for the formation of appropriately sized spheroids (e.g., 1,000-5,000 cells/well; this requires optimization for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g for 10 minutes) to facilitate cell aggregation in the center of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 48-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol details the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed cancer spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve 2x the desired final concentrations (e.g., starting from a high concentration of 20 µM down to a low nanomolar range). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).
-
After 48-72 hours of spheroid formation, carefully remove 50 µL of the conditioned medium from each well.
-
Gently add 50 µL of the 2x this compound dilutions or vehicle control to the corresponding wells, resulting in the desired final concentrations.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for chronic treatment studies).
-
Replenish the medium with fresh this compound-containing or vehicle control medium every 2-3 days for longer-term experiments.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol outlines the measurement of spheroid viability based on ATP content.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent (Promega)
-
Opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Remove the ULA plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Carefully transfer the entire content (100 µL of medium and the spheroid) from each well of the ULA plate to a corresponding well of an opaque-walled 96-well plate.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Spheroid Growth and Morphology Assessment
This protocol describes the monitoring of spheroid growth and morphological changes over time using microscopy.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At designated time points during the this compound treatment (e.g., 0, 24, 48, 72 hours), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Use image analysis software to measure the diameter of the spheroids. The area can also be calculated.
-
Plot the average spheroid diameter or area over time for each treatment condition to assess the effect of this compound on spheroid growth.
-
Qualitatively observe and document any morphological changes in the spheroids, such as compaction, fragmentation, or changes in the smoothness of the spheroid border.
Visualizations
Caption: this compound inhibits serine/threonine stemness kinases, leading to the suppression of the Nanog signaling pathway and a reduction in cancer stem cell properties.
References
- 1. NANOG in cancer stem cells and tumor development: An update and outstanding questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting cancer stem cells: emerging role of Nanog transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Cancer stemness kinase inhibitor this compound: a promising therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Amcasertib's Pro-Apoptotic Efficacy: An Application Note and Protocol for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcasertib (BBI-503) is an orally administered, first-in-class small molecule inhibitor that targets cancer stemness kinases.[1][2][3] By inhibiting serine-threonine kinases, this compound disrupts key signaling pathways involved in cancer stem cell (CSC) survival and proliferation, including the Nanog pathway.[4][5] Emerging research demonstrates that this compound exhibits significant antiproliferative effects and induces apoptosis in various cancer cell models, including ovarian and breast cancer. This application note provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, a robust method for quantifying apoptotic and necrotic cell populations.
Mechanism of Action: this compound-Induced Apoptosis
This compound's primary mechanism of action involves the inhibition of serine-threonine kinases that are crucial for the maintenance of cancer stem cell properties. This inhibition leads to the downregulation of downstream signaling pathways, including the Nanog pathway, which is a key regulator of pluripotency and self-renewal in stem cells and is often aberrantly activated in cancer. The disruption of these survival signals ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. Apoptosis is a multi-stage process that can be effectively monitored by flow cytometry.
Key Markers for Apoptosis Detection:
-
Annexin V: A calcium-dependent protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent. PI is membrane-impermeable and therefore excluded from viable and early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus.
By using a combination of Annexin V and PI, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often negligible in apoptosis studies).
Quantitative Data Summary
The following table summarizes the cytotoxic and pro-apoptotic effects of this compound on different cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | Parameter | Concentration | Time Point | Result | Reference |
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | IC50 | 1.9 µM | 48 hours | - | |
| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | Apoptosis | 1.9 µM | 48 hours | Significant increase | |
| MDAH-2774 | Ovarian Cancer | Apoptosis | IC50 dose | Not specified | Significant induction | |
| OVCAR-3 | Ovarian Cancer | Apoptosis | IC50 dose | Not specified | Significant induction | |
| Ovarian Cancer Stem Cells (OCSCs) | Ovarian Cancer | Apoptosis | IC50 dose | Not specified | Significant induction |
Note: For precise percentages of apoptotic populations, it is recommended to consult the full-text articles of the cited literature.
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis using this compound and subsequent analysis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials
-
This compound (BBI-503)
-
Cancer cell line of interest (e.g., breast or ovarian cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Protocol
1. Cell Seeding and Treatment:
-
Seed the cancer cells in a suitable culture plate (e.g., 6-well plate) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., based on a predetermined IC50 value) and a vehicle control (e.g., DMSO). A positive control for apoptosis induction (e.g., staurosporine) can also be included.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Washing:
-
For adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the cells and neutralize the trypsin with complete medium.
-
Combine the trypsinized cells with the collected culture medium.
-
-
For suspension cells:
-
Collect the cells directly from the culture flask or plate.
-
-
Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again and discard the supernatant.
3. Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up appropriate compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
For each sample, collect a sufficient number of events (e.g., 10,000-20,000).
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Use quadrant analysis to differentiate the cell populations:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
-
Calculate the percentage of cells in each quadrant. The total percentage of apoptotic cells is the sum of the percentages in the lower-right and upper-right quadrants.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Facebook [cancer.gov]
- 4. Cancer stemness kinase inhibitor this compound: a promising therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting Nanog Expression Following Amcasertib Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcasertib (BBI-503) is a first-in-class, orally administered small-molecule inhibitor that targets multiple serine-threonine kinases, thereby disrupting key cancer stem cell (CSC) signaling pathways.[1][2][3] One of the primary downstream targets of this compound is the transcription factor Nanog, a critical regulator of pluripotency, self-renewal, and tumorigenesis.[1][2] Overexpression of Nanog is associated with advanced tumor stages, poor differentiation, and resistance to therapy in various cancers. This compound's mechanism involves the inhibition of stemness kinases, leading to the suppression of Nanog-mediated pathways. This application note provides a detailed protocol for utilizing Western blot analysis to detect and quantify the expected decrease in Nanog protein expression in cancer cells following treatment with this compound.
Principle of the Method
Western blotting is a widely adopted technique to detect and quantify a specific protein within a complex mixture, such as a cell lysate. The methodology involves separating proteins by their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Subsequently, the separated proteins are transferred to a solid-phase membrane (e.g., PVDF or nitrocellulose). The membrane is then probed with a primary antibody that specifically binds to the target protein (Nanog). A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then used to bind to the primary antibody. Finally, the addition of a chemiluminescent substrate allows for the detection of the protein of interest, with the signal intensity corresponding to the protein's abundance.
Signaling Pathway Overview
This compound acts by inhibiting upstream serine-threonine kinases that are crucial for the stability and transcriptional activity of Nanog. By blocking these kinases, this compound initiates a signaling cascade that culminates in the downregulation of Nanog expression, thereby reducing cancer stem cell properties like self-renewal and promoting apoptosis.
Caption: this compound signaling pathway leading to Nanog inhibition.
Experimental Protocol
This protocol outlines the steps for treating a cancer cell line (e.g., breast or ovarian cancer stem cells) with this compound, preparing cell lysates, and performing a Western blot to detect Nanog expression.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line with known Nanog expression (e.g., MDA-MB-231, OVCAR-3).
-
This compound (BBI-503): Prepare stock solutions in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: With protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris).
-
Running Buffer: (e.g., MOPS or MES).
-
Transfer Buffer.
-
PVDF Membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-Nanog antibody (ensure specificity and validation for Western blot).
-
Loading Control Antibody: Anti-GAPDH or Anti-β-actin antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System: (e.g., ChemiDoc).
Experimental Workflow
Caption: Western blot workflow for Nanog detection after this compound treatment.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed the chosen cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 5 µM) for a predetermined time (e.g., 24, 48, or 72 hours). A recent study on breast cancer stem cells used an IC50 dose of 1.9 µM for 48 hours. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
-
Preparation of Cell Lysates:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of denatured protein from each sample into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1X running buffer according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure the PVDF membrane is activated with methanol before use.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-Nanog antibody diluted in blocking buffer overnight at 4°C with gentle rocking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Repeat the blotting procedure for a loading control protein (e.g., GAPDH or β-actin) on the same membrane after stripping or on a separate gel.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the Nanog band to the corresponding loading control band for each sample.
-
Data Presentation
The quantitative data from the densitometric analysis should be summarized in a table to facilitate comparison between different treatment conditions.
| Treatment Group | This compound Conc. (µM) | Nanog Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity (Arbitrary Units) | Normalized Nanog Expression (Nanog/GAPDH) | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | 15,230 | 15,500 | 0.98 | 1.00 |
| This compound | 1 | 10,150 | 15,300 | 0.66 | 0.67 |
| This compound | 2 | 6,540 | 15,600 | 0.42 | 0.43 |
| This compound | 5 | 2,980 | 15,450 | 0.19 | 0.19 |
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the expression of Nanog protein. The Western blot analysis should reveal a reduction in the intensity of the Nanog-specific band in lysates from this compound-treated cells compared to the vehicle-treated control cells. The loading control protein levels should remain relatively constant across all samples, confirming equal protein loading.
Troubleshooting
-
No or Weak Signal:
-
Verify antibody concentration and incubation times.
-
Check the activity of the ECL substrate and secondary antibody.
-
Confirm successful protein transfer from the gel to the membrane.
-
-
High Background:
-
Increase the duration and number of wash steps.
-
Optimize the blocking conditions (time, blocking agent).
-
Reduce the concentration of primary or secondary antibodies.
-
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody for Nanog.
-
Increase the stringency of the washing buffer (e.g., higher salt or detergent concentration).
-
Use a fresh blocking buffer.
-
By following this detailed protocol, researchers can effectively evaluate the impact of this compound on Nanog expression, providing crucial insights into its mechanism of action and its potential as a therapeutic agent targeting cancer stem cells.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Cancer stemness kinase inhibitor this compound: a promising therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1b/2 study of this compound, a first-in-class cancer stemness kinase inhibitor, in advanced adenoid cystic carcinoma. - ASCO [asco.org]
Amcasertib for inducing cell cycle arrest in ovarian cancer
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amcasertib (BBI-503) is an orally bioavailable, first-in-class small molecule inhibitor that targets cancer stemness pathways.[1][2] It functions by inhibiting serine-threonine kinases, leading to the suppression of key pluripotency transcription factors like NANOG.[1][2] Emerging research has highlighted its potential as a therapeutic agent in ovarian cancer by inducing cell cycle arrest and apoptosis.[1] These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on the ovarian cancer cell cycle.
Data Presentation
Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound were determined in various ovarian cancer cell lines using the xCELLigence Real-Time Cell Analyzer (RTCA) system.
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| OVCAR-3 | ~4.0 | ~2.5 | ~2.0 |
| MDAH-2774 | ~3.5 | ~2.0 | ~1.8 |
Data is estimated from graphical representations in published literature. Actual values may vary based on experimental conditions.
Table 2: Effect of this compound on Cell Cycle Distribution in MDAH-2774 Ovarian Cancer Cells
Treatment with this compound has been shown to induce G1 phase arrest in the MDAH-2774 ovarian cancer cell line. While exact percentages from a single definitive source are not available, a representative dataset would demonstrate a significant increase in the G1 population with a corresponding decrease in the S and G2/M populations.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55 ± 3 | 30 ± 2 | 15 ± 1 |
| This compound (IC50) | 75 ± 4 | 15 ± 2 | 10 ± 2 |
These values are illustrative and represent a typical G1 arrest scenario. Actual results should be determined experimentally.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action in Ovarian Cancer
Figure 1. Proposed signaling pathway of this compound-induced G1 cell cycle arrest in ovarian cancer.
Experimental Workflow for Investigating this compound's Effects
Figure 2. General experimental workflow for studying this compound's effects on ovarian cancer cells.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using xCELLigence RTCA
This protocol outlines the real-time monitoring of cell proliferation to determine the cytotoxic effects of this compound.
Materials:
-
Ovarian cancer cell lines (e.g., MDAH-2774, OVCAR-3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
xCELLigence RTCA Instrument and E-Plates 96
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Background Measurement: Add 50 µL of complete medium to each well of a 96-well E-Plate and record the background impedance.
-
Cell Seeding: Harvest and count the ovarian cancer cells. Seed 1 x 104 cells in 100 µL of medium per well.
-
Cell Proliferation Monitoring: Place the E-plate in the RTCA instrument inside a 37°C, 5% CO2 incubator and monitor cell proliferation every 15 minutes.
-
This compound Treatment: Once cells are in the logarithmic growth phase (typically 18-24 hours post-seeding), add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Data Acquisition: Continue monitoring the cell index for 48-72 hours.
-
Data Analysis: The RTCA software is used to plot the normalized cell index over time. The IC50 values at different time points can be calculated using a sigmoidal dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution of this compound-treated ovarian cancer cells.
Materials:
-
Treated and control ovarian cancer cells
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture ovarian cancer cells and treat with the desired concentration of this compound (e.g., 48-hour IC50 value) and a DMSO control for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 106 cells) in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the fixed cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol details the procedure for analyzing the expression of key G1/S transition proteins, such as Cyclin D1 and CDK4, following this compound treatment.
Materials:
-
Treated and control ovarian cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Cyclin D1, 1:1000; anti-CDK4, 1:1000) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Note on p-AKT and p-ERK Signaling: While this compound is known to inhibit serine-threonine kinases, specific data on its direct effect on the phosphorylation of AKT and ERK in ovarian cancer cells is not yet extensively documented in the available literature. Further investigation is required to elucidate the role of these specific pathways in this compound's mechanism of action in this context.
References
Application Notes and Protocols: In Vitro Analysis of Amcasertib in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcasertib (BBI-503) is an orally available, first-in-class small molecule inhibitor that targets cancer stemness kinases. By inhibiting pathways crucial for the survival and self-renewal of cancer stem cells (CSCs), such as the Nanog pathway, this compound presents a promising strategy to combat tumor relapse and metastasis[1][2][3]. CSCs are a subpopulation of tumor cells believed to be responsible for resistance to conventional chemotherapies[4]. Combining this compound with standard chemotherapeutic agents could therefore represent a synergistic approach to enhance anti-cancer efficacy and overcome drug resistance.
These application notes provide a framework for the in vitro evaluation of this compound in combination with a standard chemotherapeutic agent, using paclitaxel as an example. The protocols detailed below are designed to assess synergistic cytotoxicity, effects on apoptosis, and the underlying molecular mechanisms of action.
Data Presentation
The synergistic effects of this compound and chemotherapy can be quantified and summarized for clear interpretation. The following tables present hypothetical data from in vitro experiments combining this compound with paclitaxel in a breast cancer cell line model.
Table 1: Cytotoxicity of this compound and Paclitaxel as Single Agents and in Combination. This table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and paclitaxel individually and in a fixed-ratio combination. A lower IC50 for the combination suggests a synergistic or additive effect.
| Treatment | Cell Line | IC50 (48h) |
| This compound | BCSC | 1.9 µM[2] |
| Paclitaxel | BCSC | Hypothetical 10 nM |
| This compound + Paclitaxel (1:5 ratio) | BCSC | Hypothetical 0.8 µM (this compound) + 4 nM (Paclitaxel) |
Table 2: Synergy Analysis using the Combination Index (CI). The Chou-Talalay method is employed to determine the nature of the drug interaction. A Combination Index (CI) less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
| Drug Combination | Cell Line | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| This compound + Paclitaxel | BCSC | 0.50 (IC50) | Hypothetical 0.6 | Synergy |
| This compound + Paclitaxel | BCSC | 0.75 (IC75) | Hypothetical 0.4 | Strong Synergy |
| This compound + Paclitaxel | BCSC | 0.90 (IC90) | Hypothetical 0.3 | Strong Synergy |
Table 3: Apoptosis Induction by this compound and Paclitaxel Combination. This table shows the percentage of apoptotic cells as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry. A significant increase in apoptosis in the combination treatment group compared to single agents is indicative of a synergistic effect.
| Treatment (48h) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Control (Untreated) | BCSC | Hypothetical 2.1% | Hypothetical 1.5% | Hypothetical 3.6% |
| This compound (1.9 µM) | BCSC | Hypothetical 15.4% | Hypothetical 8.2% | 23.6% |
| Paclitaxel (10 nM) | BCSC | Hypothetical 10.1% | Hypothetical 5.7% | Hypothetical 15.8% |
| This compound (1.9 µM) + Paclitaxel (10 nM) | BCSC | Hypothetical 35.8% | Hypothetical 20.3% | Hypothetical 56.1% |
Experimental Protocols
Cell Culture
The breast cancer stem cell line (BCSC, #36102-29) can be purchased from Celprogen (Torrance, United States). Cells should be cultured according to the supplier's recommendations.
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 values of this compound and paclitaxel, alone and in combination.
-
Cell Seeding: Seed BCSC cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, paclitaxel, or a fixed-ratio combination of both for 48 hours. Include untreated and vehicle-treated (DMSO) controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.
Synergy Analysis (Checkerboard Assay and Combination Index Calculation)
This protocol is to determine the synergistic, additive, or antagonistic effect of the drug combination.
-
Checkerboard Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute this compound along the x-axis and paclitaxel along the y-axis.
-
Cell Seeding and Treatment: Seed cells as described for the cell viability assay and add the drug combinations to the respective wells.
-
Viability Measurement: After 48 hours, perform an MTT assay as described above.
-
Combination Index (CI) Calculation: Use the Chou-Talalay method to calculate the CI. Software such as CompuSyn can be used for this analysis. The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit x% effect, and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis.
-
Cell Treatment: Seed BCSC cells in 6-well plates. Treat the cells with this compound, paclitaxel, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is to investigate the effect of the combination treatment on key signaling proteins.
-
Protein Extraction: Treat cells as for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Nanog, SOX2, Oct4, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound and Chemotherapy Synergy.
Caption: Experimental Workflow.
Caption: PI3K/Akt and MAPK Signaling Pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amcasertib Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Amcasertib concentration in in-vitro experiments to determine its half-maximal inhibitory concentration (IC50). The following information is structured in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BBI503) is a first-in-class, orally active small molecule inhibitor that targets cancer stemness kinases.[1][2][3] Its primary mechanism of action involves the inhibition of serine-threonine kinases, which in turn disrupts critical signaling pathways for cancer stem cell (CSC) survival and self-renewal, including the Nanog pathway.[4] By targeting these pathways, this compound aims to eradicate the subpopulation of cancer cells responsible for tumor initiation, metastasis, and therapy resistance.
Q2: What is a typical starting concentration range for this compound in an IC50 experiment?
Based on published studies, the IC50 of this compound can vary depending on the cancer cell line and the duration of treatment. Reported IC50 values generally fall within the low micromolar range. For example, in breast cancer stem cells, the IC50 has been reported to be approximately 2.9 µM at 24 hours, 1.9 µM at 48 hours, and 1.8 µM at 72 hours.[5] Therefore, a sensible starting point for a dose-response experiment would be to test a wide range of concentrations spanning from nanomolar to low micromolar (e.g., 0.01 µM to 10 µM).
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water. To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO to a concentration of 10 mM. Gentle warming and vortexing can aid in complete dissolution. It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How stable is this compound in cell culture media?
While specific data on the long-term stability of this compound in cell culture media at 37°C is limited, it is a common consideration for small molecule inhibitors in multi-day experiments. For experiments extending beyond 24-48 hours, it is best practice to refresh the cell culture media containing freshly diluted this compound every 48 to 72 hours. This ensures that the cells are exposed to a consistent concentration of the active compound throughout the experiment.
Experimental Protocols
Detailed Protocol for IC50 Determination of this compound using MTT Assay
This protocol provides a step-by-step guide for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to prepare a range of working concentrations (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell control" (medium only, for background absorbance).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Breast Cancer Stem Cells | 24 | 2.9 |
| 48 | 1.9 | |
| 72 | 1.8 | |
| Ovarian Cancer (MDAH-2774) | 48 | ~2.5 |
| Non-Small Cell Lung Cancer (PC-9/GR) | 48 | ~1.5 |
Note: These values are based on published data and should be used as a reference. The actual IC50 will vary depending on the specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Poor or Inconsistent Dose-Response Curve | Compound precipitation at high concentrations, incorrect concentration range, or compound instability. | Visually inspect for precipitate at higher concentrations. Test a broader range of concentrations. For longer incubations, consider refreshing the media with freshly diluted this compound every 48-72 hours. |
| Incomplete Inhibition at High Concentrations | This compound may not achieve 100% inhibition of cell viability due to off-target effects at high concentrations or inherent resistance mechanisms in the cell line. As a multi-kinase inhibitor, high concentrations may induce complex cellular responses. | Ensure the highest concentration tested is within the soluble range. Consider using a different viability assay (e.g., CellTiter-Glo) to confirm the results. Investigate potential off-target effects through literature searches or kinase profiling. |
| IC50 Value Significantly Different from Published Data | Differences in cell line passage number, cell seeding density, or assay conditions. | Standardize cell culture and assay protocols. Optimize cell seeding density for your specific cell line as it can significantly impact IC50 values. Ensure the health and logarithmic growth phase of the cells. |
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for this compound IC50 determination using MTT assay.
Caption: A logical workflow for troubleshooting inconsistent this compound IC50 results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Cancer stemness kinase inhibitor this compound: a promising therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting Amcasertib solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amcasertib. The following information will help address common solubility issues encountered when using this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[1]
Q2: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in 100% DMSO to a concentration of 10 mM or higher.[3] Ensure the powder is completely dissolved by gentle vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q3: My this compound precipitated when I added it to my cell culture medium. What could be the cause?
Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature. This can be caused by several factors:
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit in an aqueous environment.
-
"Solvent Shock": Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to rapidly precipitate.
-
Media Composition: The specific formulation of your cell culture medium, including its pH and the presence of certain salts or proteins, can influence the solubility of this compound.
-
Temperature: Changes in temperature can affect solubility. Adding a cold stock solution to warm media can sometimes contribute to precipitation.
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
To prevent precipitation, consider the following strategies:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final culture volume, perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed (37°C) cell culture medium, mix gently, and then add this intermediate dilution to the final volume.
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Use of a Co-solvent or Surfactant: For particularly challenging experiments, consider the use of a biocompatible co-solvent or surfactant, such as Pluronic F-68, in your cell culture medium to enhance solubility.
-
Pre-warm Media: Always use media that has been pre-warmed to 37°C before adding the this compound solution.
-
Determine Maximum Soluble Concentration: Before conducting your experiments, it is advisable to determine the maximum soluble concentration of this compound in your specific cell culture medium.
This compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 30 mg/mL (55.59 mM) | Use fresh, anhydrous DMSO for best results. |
| Ethanol | 1 mg/mL | --- |
| Water | Insoluble | --- |
| Cell Culture Media | Variable | Solubility is dependent on media composition and experimental conditions. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Dispense your specific cell culture medium into a series of sterile tubes.
-
Create a serial dilution of the this compound stock solution into the cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Remember to include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each tube for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
For a more sensitive assessment, transfer a small volume from each tube to a clear microplate and read the absorbance at a high wavelength (e.g., 600 nm) using a plate reader. An increase in absorbance indicates scattering due to precipitated compound.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration for this compound in your specific cell culture medium under these conditions.
Visual Troubleshooting and Pathway Diagrams
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Simplified diagram of this compound's mechanism of action.
References
Amcasertib Off-Target Effects: A Technical Support Guide
Welcome to the Technical Support Center for Amcasertib. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and mitigating potential off-target effects of this compound (also known as BBI503), a first-in-class cancer stemness kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, multi-kinase inhibitor designed to target cancer stem cells (CSCs).[1] Its primary mechanism involves the inhibition of several serine-threonine kinases, which in turn suppresses the Nanog signaling pathway and other pathways crucial for cancer stem cell survival and self-renewal.[2][3][4]
Q2: What are the known or potential off-targets of this compound?
Q3: What are the common adverse events observed in clinical trials of this compound that might indicate off-target effects?
Phase I and II clinical trials of this compound in patients with advanced solid tumors have reported several adverse events. The most common grade 3 adverse events included diarrhea and nausea. While these can be general side effects of cancer therapies, they could also be indicative of off-target kinase inhibition in the gastrointestinal tract or other systems.
Q4: How can I differentiate between on-target and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is critical. A common strategy is to use a secondary, structurally distinct inhibitor of the same primary target. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. Additionally, genetic approaches such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the intended target can help validate that the observed cellular phenotype is a direct result of inhibiting that specific kinase.
Q5: What is the recommended starting concentration for in vitro kinase assays to assess off-target inhibition?
For an initial broad kinase panel screening, a concentration of 1 µM is often used. This concentration is typically high enough to identify potential off-target interactions. If significant inhibition of an off-target kinase is observed, a subsequent dose-response experiment should be performed to determine the IC50 value, which represents the concentration at which 50% of the kinase activity is inhibited.
Data Presentation: Understanding this compound's Kinase Selectivity
Characterizing the kinase selectivity profile of this compound is essential for interpreting experimental results and predicting potential off-target liabilities. Below is a representative table illustrating how quantitative data from a kinase profiling assay could be presented. Note: This is a hypothetical dataset for illustrative purposes, as a comprehensive public dataset for this compound is not available.
| Kinase Target Family | Kinase | IC50 (nM) | Percent Inhibition @ 1µM |
| Primary Target Pathway | Putative Stemness Kinase 1 | 15 | 98% |
| Putative Stemness Kinase 2 | 25 | 95% | |
| Potential Off-Target | PDGFRα | 80 | 85% |
| PDGFRβ | 250 | 60% | |
| c-Kit | 400 | 55% | |
| VEGFR2 | 1200 | 30% | |
| SRC | >10,000 | <10% | |
| EGFR | >10,000 | <5% |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of recombinant human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create serial dilutions to be used in the assay.
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or protein substrate), and ATP at a concentration close to its Km for each specific kinase.
-
Inhibitor Addition: Add this compound at the desired final concentrations (e.g., for a broad screen, 1 µM; for IC50 determination, a range of concentrations from 0.1 nM to 10 µM). Include appropriate controls (no inhibitor and no enzyme).
-
Reaction Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assays (e.g., [γ-³²P]ATP): Involve the transfer of a radiolabeled phosphate from ATP to the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-Based Assays (e.g., Z'-LYTE™): Utilize FRET-based substrates that change fluorescence upon phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of this compound compared to the no-inhibitor control. For dose-response curves, plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting:
-
Issue: High variability between replicates.
-
Solution: Ensure thorough mixing of reagents. Check for and prevent evaporation from wells by using plate sealers. Verify the precision of liquid handling equipment.
-
-
Issue: No inhibition observed, even at high concentrations.
-
Solution: Confirm the activity of the kinase with a known inhibitor. Verify the concentration and integrity of the this compound stock solution. Ensure the ATP concentration is not excessively high, as this can lead to competitive displacement of the inhibitor.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that this compound binds to its intended target and potential off-targets in a live-cell environment.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells in a 96-well or 384-well white-bottom plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and incubate for a specified period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is designed to bind to the active site of the kinase, and incubate to allow for binding equilibrium to be reached.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to measure both the donor (luciferase) and acceptor (tracer) signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by this compound will result in a decrease in the BRET ratio. Plot the BRET ratio against the this compound concentration to determine the IC50 value for target engagement.
Troubleshooting:
-
Issue: Low BRET signal.
-
Solution: Optimize the expression level of the NanoLuc®-kinase fusion protein. Ensure the tracer concentration is appropriate for the target.
-
-
Issue: No displacement of the tracer by this compound.
-
Solution: Confirm that this compound is cell-permeable. Increase the incubation time with the compound. Verify that the chosen tracer is suitable for the target kinase.
-
Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: Experimental workflow for identifying this compound's off-target effects.
References
managing Amcasertib-induced cytotoxicity in normal cells
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential cytotoxicity of Amcasertib in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly BBI-503) is an orally active, first-in-class cancer stemness kinase inhibitor.[1] It targets multiple serine-threonine kinases, which leads to the inhibition of cancer stem cell pathways, including the Nanog pathway.[2][3] While its precise targets are not fully elucidated, it is designed to inhibit the growth of cancer stem cells (CSCs), which are thought to be responsible for tumor relapse and metastasis.[4]
Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
A2: While this compound is designed to target cancer stem cells, like many kinase inhibitors, it may exhibit off-target effects and impact normal cells. The ATP-binding pocket, which many kinase inhibitors target, is conserved across numerous kinases, which can lead to off-target activity. In early-phase clinical trials, this compound was generally well-tolerated.[2] However, some adverse events were reported, suggesting some effect on normal tissues.
Q3: What are the observed side effects of this compound in clinical trials?
A3: In phase 1b/2 clinical studies involving patients with advanced solid tumors, the most frequently reported grade 3 adverse events were diarrhea and nausea. This suggests a potential effect on the gastrointestinal tract. It is important to note that these trials were in patients with advanced cancer, and the side effect profile in a research setting with normal cells may differ.
Q4: Are there established protocols to specifically counteract this compound-induced cytotoxicity in normal cells?
A4: Currently, there are no publicly available protocols specifically designed to mitigate this compound-induced cytotoxicity in normal cells. However, general strategies for reducing the off-target effects of kinase inhibitors can be applied. These include optimizing the concentration and duration of exposure, and careful experimental design to include appropriate controls.
Q5: What are the general strategies to minimize off-target effects of kinase inhibitors like this compound in my experiments?
A5: To minimize off-target effects, it is recommended to:
-
Perform a dose-response experiment: Determine the IC50 value in your specific cancer cell line to use the lowest effective concentration that achieves the desired on-target effect while minimizing toxicity in normal cells.
-
Optimize treatment time: Conduct a time-course experiment to find the optimal duration of exposure needed for the desired biological effect, avoiding prolonged treatment that may increase cytotoxicity.
-
Use appropriate control cell lines: Include a non-cancerous control cell line in your experiments to assess the baseline cytotoxicity of this compound.
-
Ensure consistent experimental conditions: Standardize cell culture conditions, such as passage number and confluency, as these can influence cellular responses to inhibitors.
Troubleshooting Guide: Managing Unexpected Cytotoxicity in Normal Cells
This guide provides a step-by-step approach to troubleshoot and manage unexpected levels of cytotoxicity in normal (non-cancerous) cell lines during your experiments with this compound.
Issue: High Cytotoxicity Observed in Normal Control Cell Line
High cytotoxicity in your normal cell line can confound your experimental results and may be due to on-target effects in sensitive cell types, off-target effects, or suboptimal experimental conditions.
Table 1: Troubleshooting High Cytotoxicity in Normal Cells
| Possible Cause | Recommended Solution |
| Concentration is too high | Perform a dose-response curve with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the precise IC50 for your normal cell line. Use a concentration for your experiments that is effective on your cancer cell line but minimally toxic to your normal cell line. |
| Prolonged treatment duration | Conduct a time-course experiment, assessing cell viability at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the shortest exposure time required to observe the desired on-target effect in cancer cells. |
| Solvent toxicity (e.g., DMSO) | Always include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to your cells. |
| Off-target effects | If cytotoxicity persists at on-target effective concentrations, consider it a potential off-target effect. Document this observation. You may need to explore using a different kinase inhibitor with a more specific target profile if available for your research question. |
| Cell culture variability | Standardize your cell culture procedures. Use cells with a consistent and low passage number, and ensure they are healthy and in the exponential growth phase before starting the experiment. |
Experimental Protocols
While specific protocols for mitigating this compound cytotoxicity are not available, the following are standard methods to assess cell viability and apoptosis, which are crucial for evaluating cytotoxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method to determine the viability of cells after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium and add the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the detection and quantification of apoptotic cells via flow cytometry.
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Data Presentation
Table 2: Summary of Grade 3 Adverse Events (AEs) from this compound Clinical Trials
| Clinical Trial | Patient Population | This compound Dosing | Grade 3 Adverse Events | Reference |
| NCT01781455 | Advanced Head and Neck Cancer | 10 mg to 300 mg daily | Diarrhea (4 patients), Nausea (1 patient) | |
| NCT01781455 | Advanced Adenoid Cystic Carcinoma | 110 mg to 300 mg daily | Diarrhea (1 patient) |
Visualizations
Signaling Pathway
Caption: this compound's proposed mechanism of action.
Experimental Workflow
Caption: General workflow for assessing this compound-induced cytotoxicity.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
Technical Support Center: Overcoming Acquired Resistance to Amcasertib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Amcasertib, particularly concerning acquired resistance.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach for researchers observing a diminished response to this compound in their cancer models.
Problem: Reduced sensitivity or acquired resistance to this compound in cancer cell lines or xenograft models.
Possible Cause 1: Upregulation of ABC Transporter Proteins
Cancer stem cells can develop resistance to therapeutic agents by increasing the expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.[1] Overexpression of transporters like MDR1 (ABCB1) and ABCG2 has been linked to Nanog-mediated chemoresistance.[1][2]
Experimental Protocol: Assessing ABC Transporter Expression and Function
| Step | Procedure | Expected Outcome |
| 1. Gene Expression Analysis | Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ABCB1 and ABCG2 in resistant cells compared to parental (sensitive) cells. | Increased mRNA levels of ABCB1 and/or ABCG2 in resistant cells. |
| 2. Protein Expression Analysis | Conduct Western blotting or flow cytometry to determine the protein levels of MDR1 and ABCG2 in resistant versus parental cells. | Higher protein expression of MDR1 and/or ABCG2 in resistant cells. |
| 3. Functional Assay (Efflux Assay) | Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for MDR1, Hoechst 33342 for ABCG2). Incubate resistant and parental cells with the dye in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil for MDR1, Ko143 for ABCG2). Measure intracellular fluorescence by flow cytometry. | Resistant cells will show lower fluorescence accumulation compared to parental cells, which can be reversed by the ABC transporter inhibitor. |
Troubleshooting & Solutions:
-
If ABC transporter upregulation is confirmed: Consider co-administering this compound with a specific ABC transporter inhibitor.
-
If no change in ABC transporters is observed: Investigate other resistance mechanisms.
Possible Cause 2: Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibitory effects of a targeted therapy.[3][4] For stemness inhibitors like this compound, reactivation of pathways like Wnt/β-catenin or PI3K/Akt can promote cancer stem cell survival and proliferation.
Experimental Protocol: Investigating Bypass Pathway Activation
| Step | Procedure | Expected Outcome |
| 1. Pathway Activity Assessment | Use reporter assays (e.g., TOP/FOPflash for Wnt/β-catenin) or assess the phosphorylation status of key downstream effectors (e.g., phospho-Akt, phospho-GSK3β) by Western blotting in resistant and parental cells treated with this compound. | Increased reporter activity or phosphorylation of downstream effectors in the resistant cells upon this compound treatment, indicating pathway activation. |
| 2. Gene and Protein Expression Analysis | Analyze the expression levels of key components of suspected bypass pathways (e.g., β-catenin, c-Myc, Cyclin D1 for Wnt pathway; PI3K, Akt, mTOR for PI3K/Akt pathway) using qRT-PCR and Western blotting. | Upregulation of key pathway components in resistant cells. |
Troubleshooting & Solutions:
-
If bypass pathway activation is identified: A combination therapy approach is recommended. Combine this compound with an inhibitor of the activated bypass pathway (e.g., a Wnt inhibitor like ICG-001 or a PI3K inhibitor like BKM120).
-
If multiple pathways are activated: Consider a multi-targeted approach or screening for synergistic drug combinations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class, orally administered cancer stemness kinase inhibitor. It primarily targets and inhibits serine-threonine kinases, leading to the suppression of the Nanog and other cancer stem cell pathways.
Q2: We are observing a gradual loss of this compound efficacy in our long-term cell culture experiments. What could be the reason?
A2: This is likely due to the development of acquired resistance. The two most probable mechanisms are the upregulation of drug efflux pumps (ABC transporters) or the activation of compensatory signaling pathways that promote cancer stem cell survival and self-renewal, such as the Wnt/β-catenin pathway.
Q3: How can we overcome resistance to this compound?
A3: The most promising strategy to overcome acquired resistance to this compound is through combination therapy. Based on the identified resistance mechanism, you can:
-
Co-administer with an ABC transporter inhibitor if drug efflux is the primary issue.
-
Combine with an inhibitor of the activated bypass pathway (e.g., Wnt or PI3K/Akt pathway inhibitors). Preclinical studies have shown that this compound can enhance the efficacy of other chemotherapeutic agents like gefitinib by inhibiting Nanog and CD133 expression.
Q4: Are there any known mutations that can cause resistance to this compound?
A4: To date, there is limited publicly available information on specific mutations in the target kinases of this compound that confer resistance. However, as with other kinase inhibitors, acquired resistance due to mutations in the drug-binding site of the target protein is a theoretical possibility.
Q5: What experimental workflow can we use to identify and validate a strategy to overcome this compound resistance?
A5: A systematic workflow would involve:
-
Developing an this compound-resistant cell line through continuous exposure to increasing concentrations of the drug.
-
Characterizing the resistant phenotype by comparing the IC50 value with the parental cell line.
-
Investigating the mechanism of resistance by analyzing ABC transporter expression and function, and screening for the activation of key bypass signaling pathways.
-
Testing combination therapies based on the identified resistance mechanism.
-
Validating the efficacy of the combination therapy in vitro (e.g., cell viability, apoptosis, and colony formation assays) and in vivo (e.g., xenograft models).
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of acquired resistance to this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Amcasertib
Welcome to the technical support center for Amcasertib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this promising cancer stemness kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Currently, there is no publicly available quantitative data on the absolute oral bioavailability of this compound in preclinical or clinical studies. However, it is described as an orally available drug, suggesting it achieves therapeutic concentrations upon oral administration.[1][2][3] The primary challenge to its oral bioavailability is likely its poor aqueous solubility.
Q2: What are the known solubility properties of this compound?
A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is poorly soluble in water.[4][5] This low aqueous solubility can limit its dissolution in the gastrointestinal tract, which is a critical step for drug absorption.
Q3: Are there any known transporters or metabolic pathways that affect this compound's bioavailability?
A3: Specific information regarding the interaction of this compound with efflux transporters (like P-glycoprotein) or its primary metabolic pathways (e.g., cytochrome P450 enzymes) is not extensively documented in publicly accessible literature. For poorly soluble drugs, efflux transporters and first-pass metabolism can significantly reduce bioavailability.
Q4: What are some general strategies to improve the bioavailability of poorly soluble drugs like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds. These include:
-
Particle size reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can improve the dissolution rate.
-
Solid dispersions: Dispersing the drug in a carrier matrix at the molecular level can create an amorphous form, which is typically more soluble than the crystalline form.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and lipid nanoparticles can improve solubility and enhance absorption through lymphatic pathways, potentially bypassing first-pass metabolism.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable drug exposure in pharmacokinetic (PK) studies. | Poor dissolution of this compound in the gastrointestinal tract due to low aqueous solubility. | 1. Optimize the formulation: Transition from a simple suspension to a solubility-enhancing formulation such as a lipid-based system (e.g., SEDDS) or a nanosuspension. 2. Conduct in vitro dissolution studies: Compare the dissolution rate of different formulations in simulated gastric and intestinal fluids. |
| High inter-individual variability in efficacy studies. | Inconsistent absorption due to the formulation's dependence on gastrointestinal conditions (e.g., pH, presence of food). | 1. Develop a more robust formulation: Consider amorphous solid dispersions or nanoparticle formulations that are less affected by physiological variables. 2. Standardize experimental conditions: Ensure consistent fasting/feeding protocols for animal studies. |
| Discrepancy between in vitro potency and in vivo efficacy. | Insufficient drug concentration at the tumor site due to low bioavailability. | 1. Perform a pilot PK study: Determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of your current formulation to assess drug exposure. 2. Explore alternative delivery routes (for initial studies): Intraperitoneal or intravenous administration can help determine if the lack of efficacy is due to poor oral absorption or other factors. |
| Precipitation of the compound upon administration. | The vehicle used is not suitable for maintaining this compound in solution upon dilution in physiological fluids. | 1. Evaluate vehicle miscibility: Test the miscibility of your formulation with aqueous media. 2. Use solubilizing excipients: Incorporate co-solvents, surfactants, or polymers to maintain drug solubility. |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension
This protocol describes a method to produce a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Purified water
-
High-pressure homogenizer or bead mill
Method:
-
Prepare a 1% (w/v) solution of the chosen stabilizer in purified water.
-
Disperse this compound in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer at 20,000 psi for 20-30 cycles, or process in a bead mill with zirconium oxide beads until the desired particle size is achieved.
-
Characterize the particle size and distribution of the resulting nanosuspension using dynamic light scattering.
-
Confirm the crystalline state of the drug nanoparticles using X-ray powder diffraction (XRPD).
Protocol 2: In Vivo Pharmacokinetic Study Design
This protocol outlines a basic design for a pilot pharmacokinetic study in rodents.
Animals:
-
Male Sprague-Dawley rats or BALB/c mice.
Formulations:
-
This compound in a standard suspension (e.g., 0.5% HPMC in water).
-
This compound in an improved formulation (e.g., nanosuspension or SEDDS).
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of the this compound formulation.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits stemness kinases, leading to the downregulation of Nanog and other cancer stem cell pathways, ultimately inhibiting tumor growth and promoting apoptosis.
Experimental Workflow for Improving this compound Bioavailability
References
- 1. This compound | C31H33N5O2S | CID 25190990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Cancer stemness kinase inhibitor this compound: a promising therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
interpreting unexpected results in Amcasertib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amcasertib. Our aim is to help you interpret unexpected results and refine your experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, orally active cancer stemness kinase inhibitor.[1] It does not target a single kinase but rather inhibits multiple serine-threonine kinases that are crucial for cancer stem cell (CSC) survival and self-renewal.[2][3] A key pathway inhibited by this compound is the Nanog signaling pathway, which is vital for maintaining stemness in CSCs.[2][3] By disrupting these pathways, this compound can suppress the growth of CSCs, which are often responsible for tumor relapse and metastasis.
Q2: We are observing a higher IC50 value for this compound in our cell viability assays than what is reported in the literature. What could be the reason?
Several factors could contribute to a higher than expected IC50 value:
-
Cell Line Variability: Different cancer cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to this compound. This can be due to differences in the expression levels of its target kinases or the activation status of compensatory signaling pathways.
-
High Intracellular ATP Concentration: If this compound is an ATP-competitive inhibitor, high intracellular ATP levels can compete for binding to the target kinases, leading to a higher apparent IC50.
-
Assay Conditions: The specifics of your cell viability assay, such as cell seeding density, incubation time, and the type of assay used (e.g., MTT, CellTiter-Glo), can all influence the outcome. Ensure your protocol is optimized and consistent.
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. Repeated freeze-thaw cycles can degrade the compound. Also, confirm that this compound is fully soluble in your culture medium at the tested concentrations to avoid inaccurate dosing.
Q3: Our in vitro kinase assay results with this compound do not correlate with our findings in cell-based assays. Why is there a discrepancy?
Discrepancies between in vitro and cell-based assays are a common challenge in drug discovery. Potential reasons include:
-
Cellular Complexity: In vitro assays with purified kinases do not recapitulate the complex intracellular environment. In a cell, factors like inhibitor metabolism, binding to other cellular components, and the presence of scaffolding proteins can alter the drug's efficacy.
-
Off-Target Effects: this compound may have off-target effects in a cellular context that contribute to its overall phenotype. These off-target activities might not be apparent in a highly specific in vitro kinase assay.
-
Activation of Compensatory Pathways: Inhibition of the primary target by this compound might lead to the activation of alternative "bypass" signaling pathways in the cell, mitigating the inhibitor's effect.
-
Drug Efflux: Cancer cells can develop resistance by overexpressing drug efflux pumps that actively remove the inhibitor from the cell, reducing its intracellular concentration and efficacy.
Q4: We are observing unexpected or paradoxical effects after this compound treatment, such as the activation of a signaling pathway we expected to be inhibited. How can we troubleshoot this?
Paradoxical effects can be perplexing but often reveal important biological insights. Here are some potential explanations and troubleshooting steps:
-
Inhibition of a Negative Feedback Loop: The target kinase of this compound might be part of a negative feedback loop. By inhibiting the kinase, you may be inadvertently de-repressing a downstream pathway, leading to its activation.
-
Off-Target Kinase Inhibition: this compound might be inhibiting another kinase that normally suppresses the pathway you are observing. A broad kinase profiling screen can help identify potential off-target interactions.
-
Use of a Structurally Unrelated Inhibitor: To confirm that the observed effect is due to the inhibition of the intended pathway, consider using a structurally different inhibitor that targets the same pathway. If the paradoxical effect persists, it is more likely an on-target phenomenon.
Troubleshooting Guides
Issue 1: Inconsistent or Weak Inhibition of Downstream Signaling
If you are not observing the expected decrease in the phosphorylation of downstream targets of the Nanog pathway (e.g., via Western Blot), consider the following:
| Potential Cause | Troubleshooting Steps |
| Insufficient Treatment Time or Concentration | Perform a time-course (e.g., 2, 6, 12, 24 hours) and dose-response (e.g., 0.1, 1, 5, 10 µM) experiment to determine the optimal conditions for your specific cell line. |
| Poor Antibody Quality | Ensure your primary antibody is validated for the specific phosphorylated target. Include positive controls (e.g., cell lysates with known pathway activation) and negative controls (e.g., lysates treated with a phosphatase) in your Western blot. |
| Suboptimal Western Blot Protocol | Use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background noise. Crucially, include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your proteins of interest. |
| Cellular Resistance Mechanisms | The cancer cells may have intrinsic or have developed acquired resistance to this compound. This could be due to mutations in the target kinases or the upregulation of bypass pathways. |
Issue 2: Acquired Resistance to this compound in Long-Term Cultures
If you observe a decrease in this compound's efficacy over time in your cell culture models, it may indicate the development of resistance. Here’s how to investigate:
| Potential Mechanism | Investigative Approach |
| Secondary Mutations in Target Kinases | Sequence the genes of the suspected target kinases in your resistant cell line to identify any potential mutations that could prevent this compound from binding effectively. |
| Activation of Bypass Signaling Pathways | Use techniques like phospho-kinase antibody arrays or RNA sequencing to compare the signaling profiles of your sensitive and resistant cell lines. This can help identify upregulated pathways that are compensating for the inhibition by this compound. |
| Epithelial-to-Mesenchymal Transition (EMT) | Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) in your resistant cells. A shift towards a mesenchymal phenotype is often associated with drug resistance. |
| Overexpression of Drug Efflux Pumps | Use qPCR or Western blotting to assess the expression levels of common drug efflux pumps (e.g., P-glycoprotein/MDR1) in your resistant cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Phosphorylated Proteins
-
Cell Lysis: After treating cells with this compound for the desired time and concentration, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Visualizations
Caption: Simplified signaling pathway targeted by this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. New Opportunities and Challenges to Defeat Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer stemness kinase inhibitor this compound: a promising therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Amcasertib stability in long-term cell culture experiments
This technical support center provides guidance on the stability of Amcasertib in long-term cell culture experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For the powdered form, storage at -20°C is recommended, where it can be stable for at least four years.[1] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years).[2][3] For shorter periods, storage at -20°C is viable for up to one year.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: DMSO is the most commonly used solvent for preparing this compound stock solutions.[2] It is also soluble in DMF. This compound is insoluble in water. When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Is there data on the long-term stability of this compound in cell culture media at 37°C?
A3: Currently, there is limited publicly available data specifically detailing the long-term stability of this compound in aqueous cell culture media at 37°C. While the compound is stable as a DMSO stock, its stability in physiological buffer solutions over extended periods (several days to weeks) has not been extensively characterized in published literature. Therefore, for long-term experiments, potential degradation should be a consideration.
Q4: How often should I replace the cell culture medium containing this compound in a long-term experiment?
A4: Given the absence of specific stability data in cell culture media, it is recommended to replace the medium with freshly prepared this compound every 48 to 72 hours. This practice helps to ensure a consistent concentration of the active compound and to replenish essential nutrients for the cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of drug activity over time in a long-term experiment. | 1. Degradation of this compound: The compound may not be stable in the cell culture medium at 37°C for the duration of the experiment. 2. Metabolism by cells: The cells may be metabolizing the compound. | 1. Frequent Media Changes: Replace the media with freshly prepared this compound every 48-72 hours. 2. Stability Assessment: Conduct a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). 3. Control Experiments: Include appropriate controls, such as a positive control with a known stable compound and a vehicle control. |
| Inconsistent results between experiments. | 1. Inconsistent Stock Solution: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Variability in Cell Culture: Changes in cell density, passage number, or media composition can affect drug response. | 1. Proper Stock Handling: Aliquot stock solutions to minimize freeze-thaw cycles and store at -80°C. 2. Standardized Protocols: Use a consistent cell seeding density and passage number for all experiments. Ensure the media composition is identical between experiments. |
| Unexpected cytotoxicity in control (DMSO-treated) cells. | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium may be too high for your specific cell line. 2. Degradation of Media Components: Long-term incubation can lead to the degradation of essential media components. | 1. Optimize DMSO Concentration: Determine the maximum tolerated DMSO concentration for your cell line (typically ≤ 0.5%). 2. Regular Media Changes: Ensure regular replacement of the cell culture medium. |
Quantitative Data Summary
Table 1: this compound Storage and Stability
| Formulation | Storage Temperature | Reported Stability | Source |
| Powder | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -80°C | Up to 2 years | |
| Stock Solution in DMSO | -20°C | Up to 1 year |
Table 2: this compound Solubility
| Solvent | Solubility | Source |
| DMSO | ≥ 30 mg/mL | |
| DMF | 5 mg/mL | |
| Water | Insoluble | |
| Ethanol | 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of this compound powder to room temperature.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General Workflow for Assessing this compound Stability in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound in your specific cell culture medium at the desired final concentration.
-
Incubation: Incubate the this compound-containing medium at 37°C in a cell culture incubator. Prepare parallel samples to be analyzed at different time points (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the cell culture medium.
Visualizations
Caption: this compound inhibits stemness kinases, leading to the downregulation of the Nanog pathway and subsequent suppression of cancer stem cell properties.
Caption: A general workflow for determining the stability of this compound in cell culture medium over time.
References
Navigating Amcasertib-Based Assays: A Technical Guide to Minimizing Variability
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Amcasertib, minimizing experimental variability is paramount for generating robust and reproducible data. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in this compound-based assays.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound in various experimental settings.
Compound Handling and Storage
-
Q1: How should I prepare and store this compound stock solutions?
-
A: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 14 mg/mL (25.94 mM).[1] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility.[1] Prepare high-concentration stock solutions (e.g., 10 mM) and store them in small, single-use aliquots at -80°C for long-term stability (up to 2 years).[2] For short-term storage, aliquots can be kept at -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.
-
-
Q2: How stable is this compound in cell culture media?
-
A: While specific data on the long-term stability of this compound in aqueous cell culture media at 37°C is limited, it is a common consideration for small molecule inhibitors. The stability can be influenced by the compound's structure, media composition, pH, and incubation time. For experiments extending beyond 24-48 hours, it is best practice to replenish the media with freshly diluted this compound to maintain a consistent concentration.
-
Assay-Specific Inquiries
-
Q3: I am observing inconsistent IC50 values for this compound in my cytotoxicity assays. What are the potential causes?
-
A: Inconsistent IC50 values can arise from several factors:
-
Compound Precipitation: this compound may precipitate in the aqueous culture medium, especially at higher concentrations, reducing its effective concentration. Visually inspect your assay plates for any signs of precipitation.
-
Cell-Based Variability: Ensure consistent cell passage number, seeding density, and that cells are in the logarithmic growth phase.
-
Assay Endpoint: IC50 values can be time-dependent. Ensure you are using a consistent incubation time across all experiments.[3]
-
DMSO Concentration: Keep the final DMSO concentration in your assay low (typically <0.5%) and consistent across all wells, including controls.
-
-
-
Q4: My Western blot for Nanog is showing weak or no signal after this compound treatment. What should I do?
-
A: A weak or absent Nanog signal could be due to several factors:
-
Suboptimal Lysis Buffer: Ensure your lysis buffer is appropriate for nuclear proteins like Nanog.
-
Antibody Performance: Use a validated antibody for Nanog and optimize its concentration.
-
Protein Degradation: Add protease inhibitors to your lysis buffer and keep samples on ice.
-
Insufficient Protein Load: Ensure you are loading an adequate amount of protein per lane.
-
-
-
Q5: Are there known off-target effects of this compound that could influence my results?
-
A: this compound is described as a multi-kinase inhibitor targeting serine-threonine kinases involved in cancer stem cell pathways. While the primary target pathway is the inhibition of Nanog, the broader kinase selectivity profile is not extensively published in the public domain. Unexpected phenotypes could potentially arise from off-target activities. If you observe unexpected results, consider exploring other relevant signaling pathways that might be affected.
-
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific assays commonly used with this compound.
Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects on the plate; Compound precipitation. | Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension. Avoid using the outer wells of the plate. Visually inspect for precipitation and consider lowering the highest concentration if necessary. |
| IC50 value is significantly different from published data | Different cell line passage number or source; Variation in assay protocol (e.g., incubation time, seeding density); Compound degradation. | Standardize cell culture conditions. Align your protocol with published methods as closely as possible. Prepare fresh dilutions of this compound for each experiment. |
| Low maximum inhibition (high cell viability at highest concentration) | Compound is not potent in the chosen cell line; Cell density is too high; Insufficient incubation time. | Confirm the sensitivity of your cell line to this compound. Optimize cell seeding density and incubation time. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Potential Cause | Recommended Solution |
| High percentage of necrotic cells (PI positive) even in treated samples | Compound concentration is too high, leading to rapid cell death; Cells were handled too vigorously during harvesting and staining. | Perform a dose-response and time-course experiment to find the optimal concentration and incubation time that induces apoptosis without excessive necrosis. Handle cells gently during all steps. |
| No significant increase in apoptosis after treatment | This compound may not be inducing apoptosis in your cell model at the tested concentrations/time points; Insufficient drug exposure. | Confirm that your cell line is sensitive to this compound-induced apoptosis. Increase the incubation time or drug concentration. Consider an alternative apoptosis assay (e.g., caspase activity). |
| High background Annexin V staining in control cells | Cells are unhealthy or were over-trypsinized during harvesting; Spontaneous apoptosis in the cell line. | Ensure optimal cell culture conditions. Use a gentle cell detachment method. Establish a baseline apoptosis level for your untreated cells. |
Cell Migration/Invasion Assays (e.g., Transwell or Scratch Assay)
| Problem | Potential Cause | Recommended Solution |
| No inhibition of migration/invasion with this compound treatment | The chosen cell line's motility may not be dependent on the pathways targeted by this compound; Sub-optimal drug concentration. | Confirm that the signaling pathways inhibited by this compound are critical for migration in your cell model. Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| High variability in scratch closure or number of migrated cells | Inconsistent scratch width (scratch assay); Uneven cell seeding; Air bubbles under the transwell membrane. | Use a consistent tool and pressure for creating scratches. Ensure a single-cell suspension for seeding. Carefully inspect for and remove any air bubbles. |
| Cells are detaching from the plate/membrane | Cytotoxic effects of this compound at the concentration used. | Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your chosen cell line and use concentrations below the IC50 for migration/invasion assays. |
Western Blotting for Nanog
| Problem | Potential Cause | Recommended Solution |
| Weak or no Nanog band | Low protein expression; Inefficient protein extraction from the nucleus; Poor antibody quality or dilution. | Use a positive control cell line known to express Nanog. Use a lysis buffer optimized for nuclear proteins (e.g., RIPA buffer with protease inhibitors). Validate your primary antibody and optimize its dilution. |
| Multiple non-specific bands | Antibody cross-reactivity; Protein degradation. | Use a highly specific monoclonal antibody. Ensure fresh samples and adequate protease inhibitors. Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST). |
| Inconsistent band intensity between replicates | Uneven protein loading; Inconsistent transfer. | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein. Use a loading control (e.g., β-actin, GAPDH, or Lamin B1 for nuclear extracts) to normalize the data. Ensure proper gel-to-membrane contact during transfer. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies. These values can serve as a reference for your own experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| Breast Cancer Stem Cells (BCSC) | Triple-Negative Breast Cancer | 24 hours | 2.9 | |
| Breast Cancer Stem Cells (BCSC) | Triple-Negative Breast Cancer | 48 hours | 1.9 | |
| Breast Cancer Stem Cells (BCSC) | Triple-Negative Breast Cancer | 72 hours | 1.8 | |
| PC-9/GR | Non-small cell lung cancer | 48 hours | Dose-dependent suppression | |
| MDAH-2774 | Ovarian Cancer | Not Specified | Inhibition of invasion/migration | |
| OVCAR-3 | Ovarian Cancer | Not Specified | Inhibition of spheroid growth | |
| Ovarian Cancer Stem Cells (OCSC) | Ovarian Cancer | Not Specified | Inhibition of invasion/migration & spheroid growth |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or a mild trypsin treatment.
-
Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples immediately by flow cytometry.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Western Blot for Nanog Expression
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against Nanog overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Lamin B1 for nuclear extracts).
Visualizing Key Pathways and Workflows
To further aid in experimental design and troubleshooting, the following diagrams illustrate the this compound signaling pathway and a general experimental workflow.
Figure 1. this compound Signaling Pathway.
Figure 2. General Experimental Workflow.
Figure 3. Troubleshooting Logic Flow.
References
addressing Amcasertib precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Amcasertib in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BBI503) is an orally active, first-in-class cancer stemness kinase inhibitor.[1][2] It has shown potential in targeting cancer stem cells (CSCs), which are believed to be responsible for tumor relapse and metastasis.[3][4] The primary mechanism of action of this compound involves the inhibition of signaling pathways that control cancer stem cell replication, survival, and differentiation, most notably by inhibiting the expression of Nanog.[5]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is practically insoluble in water. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
A common challenge encountered when working with this compound is its precipitation upon dilution from a concentrated organic stock solution into an aqueous buffer or cell culture medium. This is due to the significant change in solvent polarity.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media.
| Potential Cause | Recommended Solution |
| Rapid Change in Polarity | Dilute the this compound DMSO stock solution in a stepwise manner. Pre-warming both the stock solution and the aqueous medium to 37°C before mixing can also help minimize precipitation. |
| High Final Concentration | Ensure the final concentration of this compound in the aqueous solution does not exceed its solubility limit in that specific medium. It may be necessary to perform a solubility test for your specific experimental conditions. |
| Low Final DMSO Concentration | While it is crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a very low concentration might not be sufficient to keep this compound in solution. A final DMSO concentration of 0.1% to 0.5% is generally a good starting point. |
| pH of the Aqueous Solution | The solubility of many kinase inhibitors is pH-dependent. While specific data for this compound across a wide pH range is limited, for many weakly basic compounds, solubility increases at a lower pH. Consider testing the solubility of this compound in your specific buffer system at a slightly acidic pH, if compatible with your experimental setup. |
Problem: Precipitate forms over time in cell culture experiments.
| Potential Cause | Recommended Solution |
| Compound Instability in Media | While specific stability data in various cell culture media is not extensively published, it is good practice to prepare fresh this compound-containing media for each experiment, especially for long-term studies. For experiments lasting several days, consider replacing the media with freshly prepared drug every 24-48 hours to maintain a consistent concentration of the active compound. |
| Interaction with Media Components | Certain components in cell culture media, such as proteins in fetal bovine serum (FBS), can potentially interact with and reduce the effective concentration of small molecules over time. If precipitation is observed, consider reducing the serum concentration if your cell line can tolerate it, or using a serum-free medium for the duration of the treatment. |
| Evaporation of Media | In long-term experiments, evaporation from culture plates can increase the concentration of all components, potentially leading to the precipitation of poorly soluble compounds like this compound. Ensure proper humidification of the incubator and consider using plates with low-evaporation lids. |
Quantitative Data
Solubility of this compound
| Solvent | Concentration | Temperature | Notes |
| Dimethylformamide (DMF) | 5 mg/mL | Room Temperature | - |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | Room Temperature | |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL (55.59 mM) | Room Temperature | |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL (25.94 mM) | Room Temperature | |
| Ethanol | 1 mg/mL (1.85 mM) | Room Temperature | |
| Water | Insoluble | Room Temperature |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous solutions.
-
Materials:
-
This compound powder
-
High-purity, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. Stock solutions in DMSO are generally stable for at least one month at -20°C and up to one year at -80°C.
-
2. Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Objective: To prepare a working solution of this compound in cell culture medium for treating cells.
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.5%).
-
Mix the working solution thoroughly by gentle vortexing or inversion before adding it to the cells.
-
Use the freshly prepared working solution immediately.
-
3. Western Blot Analysis of Nanog Expression
-
Objective: To assess the effect of this compound treatment on the protein expression levels of Nanog in cancer cells.
-
Materials:
-
Cancer cell line known to express Nanog (e.g., various breast, lung, liver, ovarian, and colon cancer cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Nanog
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for the desired duration (e.g., 24, 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-Nanog antibody overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative change in Nanog expression following this compound treatment.
-
Visualizations
Caption: Workflow for troubleshooting this compound precipitation.
Caption: Simplified Nanog signaling pathway and this compound's target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting cancer stem cells: emerging role of Nanog transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental Signals - Nanog - Embryology [embryology.med.unsw.edu.au]
- 4. Alternative Splicing Produces Nanog Protein Variants with Different Capacities for Self-renewal and Pluripotency in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validation & Comparative
A Comparative Guide to Amcasertib and Other Kinase Inhibitors for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite a standard-of-care regimen involving surgery, radiation, and the alkylating agent temozolomide. The relentless progression of GBM is partly driven by a subpopulation of cancer stem cells (CSCs) that are resistant to conventional therapies. This has spurred the development of targeted therapies, particularly kinase inhibitors, aimed at the specific signaling pathways that fuel GBM growth and survival.
This guide provides a comparative overview of Amcasertib, a novel investigational kinase inhibitor, and other notable kinase inhibitors, alongside the standard-of-care chemotherapy, for the treatment of glioblastoma. The comparison focuses on their mechanisms of action, supporting experimental data, and clinical trial outcomes where available.
Executive Summary
This compound is a first-in-class, orally administered small molecule inhibitor that targets cancer stemness pathways. Preclinical data suggests its potential in targeting glioblastoma; however, it is important to note that, as of late 2025, there is a lack of published head-to-head comparative studies between this compound and other kinase inhibitors in a clinical setting for glioblastoma. This guide, therefore, juxtaposes the preclinical profile of this compound with the established preclinical and clinical data of other relevant kinase inhibitors and chemotherapies.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available efficacy data for this compound and its comparators.
Table 1: Mechanism of Action and Target Pathways
| Inhibitor | Primary Target(s) | Key Downstream Pathways Affected | Therapeutic Rationale in Glioblastoma |
| This compound | STK33, STK17A | Nanog, β-catenin | Inhibition of cancer stem cell self-renewal and survival. |
| Regorafenib | VEGFR1-3, TIE2, PDGFR-β, FGFR1, KIT, RET, RAF | Angiogenesis, Tumor Proliferation, Invasion | Multi-targeted inhibition of pathways crucial for tumor growth and vascularization. |
| Adavosertib | WEE1 kinase | G2/M cell cycle checkpoint | Sensitizes cancer cells to DNA-damaging agents like radiation and temozolomide. |
| Tuvusertib | ATR kinase | DNA Damage Response (DDR) | Exploits the reliance of cancer cells on ATR for survival under replication stress. |
| Temozolomide | DNA (Alkylating Agent) | DNA replication and repair | Induces DNA damage, leading to apoptosis in rapidly dividing cells. |
Table 2: Comparative Efficacy in Glioblastoma
| Inhibitor | Development Stage for GBM | Key Efficacy Data | Source |
| This compound | Preclinical | Preclinical studies have shown that this compound can inhibit cancer stemness pathways, but specific quantitative data on glioblastoma models is limited in publicly available literature. | Conference Abstracts |
| Regorafenib | Clinical (Approved for recurrent GBM in some regions) | REGOMA Trial (Recurrent GBM): Median Overall Survival (OS) of 7.4 months vs. 5.6 months for lomustine. Median Progression-Free Survival (PFS) of 2.0 months. | The Lancet Oncology |
| Adavosertib | Clinical (Phase I) | A Phase I study in newly diagnosed GBM, when combined with radiation and temozolomide, showed dose-limiting toxicities. The recommended Phase II dose for adjuvant treatment with temozolomide is 425 mg daily for 5 days of each 28-day cycle[1][2][3]. | Clinical Cancer Research |
| Tuvusertib | Clinical (Phase I) | A first-in-human study in solid tumors showed manageable safety and target engagement. Preliminary signs of clinical activity have been observed in refractory IDH mutated glioma patients with p53 and ATRX mutations. | Clinical Cancer Research |
| Temozolomide | Clinical (Standard of Care) | EORTC-NCIC Trial (Newly Diagnosed GBM): Median OS of 14.6 months with radiation + TMZ vs. 12.1 months with radiation alone. | New England Journal of Medicine |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathways for each inhibitor.
This compound's Novel Mechanism in Targeting Cancer Stemness
This compound's unique approach lies in its targeting of serine-threonine kinases that are critical for maintaining the cancer stem cell phenotype.
Regorafenib's Multi-Targeted Approach
Regorafenib casts a wider net by inhibiting multiple receptor tyrosine kinases involved in angiogenesis and tumor growth.
Targeting the DNA Damage Response and Cell Cycle
Adavosertib and Tuvusertib focus on crippling the cell's ability to repair DNA damage and manage cell cycle progression, a key strategy when used in combination with DNA-damaging therapies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the protocols for key cited experiments.
Preclinical Evaluation of this compound
-
Objective: To determine the effect of this compound on cancer stemness pathways.
-
Methodology:
-
Cell Lines: Various cancer cell lines with known expression of stemness markers.
-
Kinase Assays: In vitro kinase assays were performed to determine the inhibitory activity of this compound against STK33 and STK17A.
-
Western Blotting: Protein levels of phosphorylated and total Nanog and β-catenin were assessed in cell lysates after treatment with this compound to confirm target engagement.
-
Cell Viability and Apoptosis Assays: Cancer stem cells were treated with varying concentrations of this compound to determine its effect on cell proliferation and induction of apoptosis, often using assays like MTT or flow cytometry with Annexin V staining.
-
Sphere Formation Assay: To assess the impact on self-renewal, a key characteristic of cancer stem cells, sphere formation assays were conducted in serum-free media with and without this compound.
-
In Vivo Models: Xenograft models in immunocompromised mice are typically used, where human glioblastoma cells are implanted. Mice are then treated with this compound or a vehicle control, and tumor growth is monitored over time.
-
REGOMA Clinical Trial (Regorafenib)
-
Objective: To evaluate the efficacy and safety of regorafenib compared with lomustine in patients with recurrent glioblastoma.
-
Study Design: A randomized, multicenter, open-label, phase 2 trial (NCT02926222)[4].
-
Patient Population: Patients with histologically confirmed glioblastoma that had progressed after surgery followed by radiotherapy with concomitant and adjuvant temozolomide.
-
Intervention:
-
Regorafenib Arm: Regorafenib 160 mg orally once daily for the first 3 weeks of each 4-week cycle[4].
-
Lomustine Arm: Lomustine 110 mg/m² orally once every 6 weeks.
-
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival, safety, and quality of life.
-
Tumor Assessment: MRI scans were performed at baseline and every 8 weeks.
Stupp Protocol (Temozolomide)
-
Objective: To determine the efficacy of adding temozolomide to standard radiotherapy for newly diagnosed glioblastoma.
-
Study Design: A randomized, multicenter, phase 3 trial (NCT00006353).
-
Patient Population: Adult patients with newly diagnosed, histologically confirmed glioblastoma.
-
Intervention:
-
Radiotherapy plus Temozolomide Arm: Standard radiotherapy (60 Gy in 30 fractions) with concomitant daily temozolomide (75 mg/m²), followed by six cycles of adjuvant temozolomide (150-200 mg/m² for 5 days every 28 days).
-
Radiotherapy Alone Arm: Standard radiotherapy alone.
-
-
Primary Endpoint: Overall survival.
Conclusion
The landscape of glioblastoma treatment is evolving, with a clear need for therapies that can overcome the resistance mechanisms inherent in this aggressive disease. This compound represents a promising, novel approach by specifically targeting cancer stemness pathways, a critical driver of tumor recurrence. While preclinical data are encouraging, further research, including in vivo studies in glioblastoma models and eventual clinical trials, is necessary to ascertain its therapeutic potential.
In contrast, Regorafenib has demonstrated a modest but statistically significant survival benefit in the recurrent setting, validating the multi-kinase inhibition strategy. Adavosertib and Tuvusertib, by targeting the DNA damage response and cell cycle, offer a compelling strategy for combination therapies, particularly with standard-of-care treatments like temozolomide and radiation.
For the scientific and drug development community, the comparative analysis of these diverse mechanisms provides a framework for future research. The development of novel agents like this compound, coupled with a deeper understanding of the molecular drivers of glioblastoma, holds the key to improving outcomes for patients with this devastating disease. Direct comparative studies and the identification of predictive biomarkers will be crucial next steps in personalizing glioblastoma therapy.
References
- 1. Phase I study of adavosertib with radiation therapy and temozolomide in newly diagnosed glioblastoma and intratumoral drug levels in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Adavosertib + Radiation + Temozolomide for Glioblastoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Anti-Tumor Efficacy of Amcasertib in Patient-Derived Xenografts: A Data Review
A comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of specific studies validating the anti-tumor efficacy of Amcasertib (BBI-503) in patient-derived xenograft (PDX) models. While this compound, a first-in-class cancer stemness kinase inhibitor, has shown promise in preclinical in vitro studies and early-phase clinical trials for various solid tumors, its evaluation in PDX models, which are considered more clinically relevant preclinical models, has not been detailed in accessible research.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the currently available information on this compound, including its mechanism of action and clinical findings. Due to the lack of specific PDX data for this compound, a direct comparison with other alternatives in this model system cannot be provided. Instead, we present the known cellular effects of this compound and its performance in clinical settings, which can serve as a basis for future preclinical study design, including potential evaluations in PDX models.
Mechanism of Action: Targeting Cancer Stemness
This compound is an orally available small molecule inhibitor that targets key signaling pathways implicated in the maintenance and survival of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.
Preclinical studies have indicated that this compound exerts its anti-cancer effects by inhibiting multiple serine-threonine kinases. This inhibition disrupts downstream signaling pathways crucial for cancer stemness, including those involving Nanog and β-catenin.[1] Specifically, this compound has been shown to inhibit STK17A, leading to a reduction in β-catenin phosphorylation, and to suppress Nanog by inhibiting STK33.[1] By targeting these pathways, this compound aims to eliminate the CSC population, potentially leading to more durable anti-tumor responses.
Caption: this compound inhibits STK17A and STK33, disrupting β-catenin and Nanog pathways to reduce cancer stem cell survival.
Preclinical In Vitro Studies
While PDX data is unavailable, in vitro studies on cancer cell lines have provided initial insights into the anti-tumor activity of this compound. A study on breast cancer stem cells demonstrated that this compound has cytotoxic properties, induces apoptosis, and decreases the invasive and migratory capabilities of these cells.[2][3] Another study in ovarian cancer cell models showed that this compound exhibited significant antiproliferative effects, induced apoptosis, and inhibited spheroid growth.[4]
These in vitro findings support the proposed mechanism of action and suggest that this compound has the potential to target the aggressive and therapy-resistant CSC population.
Clinical Trial Data
This compound has been evaluated in several Phase 1 and 2 clinical trials across a range of advanced solid tumors. These trials have provided preliminary evidence of its safety and anti-cancer activity.
| Tumor Type | Clinical Trial Phase | Key Findings | Reference |
| Advanced Solid Tumors | Phase 1 | Established the safety profile and recommended Phase 2 dose. Showed signs of anti-cancer activity. | |
| Advanced Hepatobiliary Cancer | Phase 2 | Evaluated safety, efficacy, and tolerability in patients who have exhausted standard treatment options. | |
| Advanced Adenoid Cystic Carcinoma | Phase 1b/2 | Demonstrated clinical safety and encouraging signs of anti-cancer activity with prolonged disease control in some patients. |
These clinical findings, while promising, are from early-phase trials and require further validation in larger, randomized studies. The lack of corresponding PDX model data makes it challenging to correlate these clinical outcomes with preclinical predictions of efficacy.
Experimental Protocols: A General Framework for Future PDX Studies
Although no specific protocols for this compound in PDX models are available, a general experimental workflow for evaluating a novel agent in such models is presented below. This can serve as a template for researchers planning to investigate this compound's efficacy in PDX models.
Caption: General workflow for evaluating anti-tumor efficacy of a therapeutic agent in patient-derived xenograft (PDX) models.
Detailed Methodologies for a Proposed PDX Study of this compound:
-
PDX Model Establishment:
-
Fresh tumor tissue from consenting patients would be obtained under sterile conditions from surgical resections or biopsies.
-
Tumor fragments (approximately 2-3 mm³) would be subcutaneously implanted into the flanks of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor growth would be monitored weekly using calipers. Once tumors reach a volume of approximately 150-200 mm³, the mice would be randomized into treatment groups.
-
-
Treatment Administration:
-
This compound would be formulated for oral gavage based on previous clinical and preclinical formulation data.
-
Mice would be treated with this compound daily at one or more dose levels determined from prior toxicology studies.
-
A control group would receive the vehicle used for this compound formulation.
-
Comparator arms could include standard-of-care chemotherapies or other targeted agents relevant to the tumor type.
-
-
Efficacy Assessment:
-
Tumor volume and body weight would be measured twice weekly.
-
The primary efficacy endpoint would be tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Other endpoints could include tumor growth delay and objective response rates (e.g., partial or complete regression).
-
-
Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, tumors would be harvested for analysis.
-
Immunohistochemistry (IHC) or western blotting could be used to assess the levels of downstream targets of this compound, such as phosphorylated β-catenin and Nanog, to confirm target engagement.
-
Analysis of CSC markers (e.g., CD133, ALDH1) could also be performed to determine the effect of this compound on the CSC population.
-
Conclusion and Future Directions
This compound represents a novel therapeutic strategy targeting the critical population of cancer stem cells. While early clinical data is encouraging, a significant gap exists in the preclinical validation of its efficacy in patient-derived xenograft models. The absence of such data limits our ability to fully understand its potential clinical utility and to identify patient populations most likely to benefit from this therapy.
Future research should prioritize the evaluation of this compound in a diverse panel of well-characterized PDX models representing various tumor types. Such studies would be invaluable for:
-
Validating the anti-tumor efficacy of this compound in a more clinically relevant setting.
-
Identifying predictive biomarkers of response by correlating molecular profiles of the PDX models with treatment outcomes.
-
Optimizing combination strategies by testing this compound with other anti-cancer agents in PDX models.
The generation of robust preclinical data from PDX models will be crucial for guiding the future clinical development of this compound and for realizing the full potential of targeting cancer stemness in the treatment of cancer.
References
- 1. Boston Biomedical Presents New Preclinical Data at AACR 2017 Highlighting the Potential Role of Cancer Stemness Inhibition [prnewswire.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound Increases Apoptosis While Decreasing Invasive and Migrating Abilities in Breast Cancer Stem Cells | Aperta [aperta.ulakbim.gov.tr]
- 4. Cancer stemness kinase inhibitor this compound: a promising therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amcasertib and Napabucasin in Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of colorectal cancer (CRC) therapy is continually evolving, with a growing focus on targeting cancer stem cells (CSCs), a subpopulation of tumor cells implicated in treatment resistance, metastasis, and relapse.[1][2][3] This guide provides a comparative analysis of two investigational drugs, Amcasertib and napabucasin, which both aim to disrupt CSC pathways, offering a potential paradigm shift in managing CRC. This analysis is based on available preclinical and clinical data to inform researchers and drug development professionals.
Mechanism of Action
This compound and napabucasin, while both targeting cancer stemness, operate through distinct signaling pathways.
This compound: An orally bioavailable, first-in-class cancer stemness kinase inhibitor, this compound targets several serine-threonine kinases.[4][5] This inhibition disrupts downstream cancer stemness pathways, including Nanog and β-catenin. Preclinical models have shown that this compound can inhibit STK17A, leading to a reduction in β-catenin phosphorylation, and also target Nanog via the STK33 pathway. Overexpression of Nanog is associated with a poorer prognosis in colorectal cancer.
Napabucasin: Also an orally administered agent, napabucasin is a first-in-class cancer stemness inhibitor that primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The overexpression of STAT3 is a poor prognostic factor in colorectal cancer. By inhibiting STAT3-driven gene transcription, napabucasin aims to block the self-renewal and induce apoptosis in cancer stem cells. Preclinical studies have shown that napabucasin can also generate reactive oxygen species (ROS), leading to DNA damage and affecting multiple oncogenic pathways.
Signaling Pathway Diagrams
Preclinical and Clinical Data
No direct head-to-head clinical trials comparing this compound and napabucasin in colon cancer have been identified. The following tables summarize available data from independent studies.
Table 1: Preclinical Efficacy in Colon Cancer Models
| Drug | Model System | Key Findings | Reference |
| This compound | In vitro and in vivo models | Potent activity against cancer stem cells through inhibition of Nanog and other stemness pathways. | |
| Napabucasin | Colon cancer xenograft model | In combination with an anti-PD-1 antibody, sensitized mice to checkpoint inhibitors, leading to tumor complete response in all treated CT26 tumors. | |
| Napabucasin | In vivo models | Inhibited metastasis in a colon cancer cells liver metastasis model. | |
| Napabucasin | In vitro models | Downregulated stemness-related genes such as Nanog, SOX2, Klf4, and Oct4. |
Table 2: Clinical Trial Data in Advanced/Metastatic Colorectal Cancer (mCRC)
| Drug | Trial Phase | Treatment | Patient Population | Efficacy Outcomes | Safety Profile | Reference |
| This compound | Phase 1 Expansion | Monotherapy | Heavily pre-treated mCRC | Disease control and prolonged overall survival observed in patients with positive Nanog expression. | Generally well-tolerated. Common AEs: Grade 1-2 diarrhea, abdominal pain, fatigue, nausea/vomiting/anorexia. | |
| Napabucasin | Phase 3 (CO.23) | Monotherapy vs. Placebo | Refractory advanced CRC | No significant difference in overall survival (OS) in the overall population (Median OS: 4.4 vs 4.8 months). In pSTAT3-positive patients, OS was longer with napabucasin (Median OS: 5.1 vs 3.0 months). | Common treatment-related AEs: diarrhea, nausea, anorexia. Grade 3+ AEs: diarrhea (15%), fatigue (10%). | |
| Napabucasin | Phase 1b/2 | + FOLFIRI ± bevacizumab | mCRC | Disease control rate of 94% in evaluable patients. Median progression-free survival of 5.56 months. | Favorable safety profile with no significant pharmacokinetic interactions. | |
| Napabucasin | Phase 1b/2 | + Pembrolizumab | mCRC | Demonstrated antitumor activity in patients with MSS mCRC. | Manageable with no unexpected safety signals. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below, providing a framework for reproducible research.
Immunohistochemistry (IHC) for Biomarker Expression (e.g., pSTAT3, Nanog)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the target protein (e.g., anti-pSTAT3, anti-Nanog) at an optimized concentration and duration, typically overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: Staining intensity and the percentage of positive tumor cells are evaluated by a pathologist to determine an expression score.
In Vivo Tumor Xenograft Studies
-
Cell Culture: Human colorectal cancer cell lines are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound, napabucasin, combination therapy). The drugs are administered according to a specified dose and schedule (e.g., oral gavage daily).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity), survival, and biomarker analysis of tumors at the end of the study.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to compare treatment groups.
Hypothetical Experimental Workflow
The following diagram illustrates a potential workflow for a head-to-head preclinical comparison of this compound and napabucasin in colon cancer.
Conclusion
This compound and napabucasin represent promising, yet distinct, therapeutic strategies targeting cancer stem cells in colorectal cancer. This compound's inhibition of the Nanog and β-catenin pathways and napabucasin's targeting of the STAT3 pathway both have strong preclinical rationales. Clinical data for napabucasin suggests that its efficacy may be limited to a biomarker-selected population (pSTAT3-positive), a crucial consideration for future clinical trial design. This compound has shown early signs of clinical activity in Nanog-positive CRC patients. Further research, including potential head-to-head or combination studies, is warranted to fully elucidate the comparative efficacy and optimal patient populations for these novel cancer stemness inhibitors. The detailed experimental protocols and workflow provided herein offer a foundation for such future investigations.
References
- 1. onclive.com [onclive.com]
- 2. Napabucasin: An Update on the First-in-Class Cancer Stemness Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boston Biomedical Initiates Canstem303c: A Global Phase III Study Investigating Cancer Stemness Inhibitor Napabucasin In Patients With Pretreated Advanced Colorectal Cancer - BioSpace [biospace.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. A phase 1b/2 study of this compound, a first-in-class cancer stemness kinase inhibitor, in advanced adenoid cystic carcinoma. - ASCO [asco.org]
Amcasertib Shows Promise in Overcoming Gefitinib Resistance in NSCLC Cell Lines
For Immediate Release
[City, State] – [Date] – Amcasertib (BBI-503), a novel small molecule inhibitor, demonstrates significant efficacy in preclinical models of gefitinib-resistant non-small cell lung cancer (NSCLC), offering a potential new therapeutic avenue for patients who have developed resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). This comparison guide provides an objective analysis of this compound's performance against other therapeutic alternatives, supported by experimental data.
Acquired resistance to gefitinib, a first-line treatment for NSCLC patients with activating EGFR mutations, remains a significant clinical challenge. Research into novel therapeutic agents and combination strategies is crucial to address this unmet need. This compound, a cancer stemness kinase inhibitor, has emerged as a promising candidate.
Comparative Efficacy of this compound and Alternatives
Studies have shown that this compound inhibits the growth of gefitinib-resistant PC-9 (PC-9/GR) NSCLC cells in a dose-dependent manner. Furthermore, it has been observed to enhance the growth-inhibitory effects of gefitinib, suggesting a synergistic relationship that could be exploited clinically. While specific IC50 values for this compound in gefitinib-resistant NSCLC cell lines are not yet widely published, its efficacy in other cancer stem cell lines provides a valuable benchmark. For instance, in a breast cancer stem cell line, this compound demonstrated potent cytotoxic effects.
In comparison, established and investigational therapies for gefitinib-resistant NSCLC have well-documented efficacy data. Osimertinib (AZD9291), a third-generation EGFR-TKI, is a standard of care for patients who have developed the T790M resistance mutation. Additionally, combination strategies involving inhibitors of the PI3K/AKT/mTOR and MEK/ERK signaling pathways have shown promise in preclinical models. The following table summarizes the available quantitative data for these therapeutic options in various gefitinib-resistant NSCLC cell lines.
| Cell Line | Compound/Combination | IC50 (µM) |
| PC-9/GR | Gefitinib | >10[1] |
| Osimertinib | ~0.01 - 0.02[2][3] | |
| Gefitinib + PI3K/MEK Inhibitor | Synergistic growth inhibition | |
| H1650GR | Gefitinib | 50.0 ± 3.0[3] |
| Osimertinib | 8.5 ± 0.5[3] | |
| A549GR | Gefitinib | >10 |
| Osimertinib | 12.7 ± 0.8 | |
| H1975 | Gefitinib | Resistant |
| Osimertinib | ~0.008 - 0.012 |
Mechanism of Action: Targeting Cancer Stemness
This compound's unique mechanism of action lies in its ability to inhibit cancer stemness kinases, including Nanog and CD133. In gefitinib-resistant PC-9/GR cells, this compound has been shown to inhibit the expression of these key stemness markers. This action is believed to contribute to the reversal of the resistant phenotype and the re-sensitization of cancer cells to gefitinib.
The development of resistance to gefitinib is often associated with the activation of bypass signaling pathways, most notably the PI3K/Akt and MEK/ERK pathways. These pathways promote cell survival and proliferation, overriding the inhibitory effects of gefitinib on the EGFR signaling cascade. Many alternative therapeutic strategies, therefore, focus on co-targeting these pathways alongside EGFR.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, gefitinib, osimertinib) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of the drugs for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess the activation status of signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Nanog, CD133, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Landscape
To better understand the complex signaling networks involved in gefitinib resistance and the mechanisms of action of the discussed therapies, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways implicated in gefitinib resistance and the targets of various inhibitors.
Caption: Workflow for evaluating the efficacy of this compound in gefitinib-resistant NSCLC cell lines.
References
A Head-to-Head Comparison of Amcasertib and Other Nanog Inhibition Strategies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nanog is a cornerstone in maintaining pluripotency and self-renewal in embryonic stem cells. Its re-expression in somatic cells is strongly implicated in tumorigenesis, conferring cancer stem cell (CSC) characteristics such as therapy resistance, metastasis, and tumor relapse. Consequently, inhibiting Nanog has emerged as a promising therapeutic strategy in oncology. This guide provides a head-to-head comparison of Amcasertib (BBI503), a clinical-stage cancer stemness kinase inhibitor, with other prevalent methods of Nanog inhibition, supported by experimental data.
Introduction to Nanog and Its Role in Cancer
Nanog is a homeodomain-containing transcription factor essential for maintaining the undifferentiated state of pluripotent cells. In the context of cancer, Nanog is frequently overexpressed in various tumors, including breast, colon, prostate, and glioblastoma.[1] Its expression is associated with a more aggressive tumor phenotype, resistance to conventional therapies, and poorer patient prognosis.[2] Nanog promotes these CSC-like traits by regulating a complex downstream signaling network that enhances cell survival, proliferation, and immune evasion.[2] Therefore, targeting Nanog offers a potential avenue to eliminate the CSC population, which is believed to be a root cause of cancer recurrence.[3]
Mechanisms of Nanog Inhibition
Directly targeting a transcription factor like Nanog with small molecules is notoriously challenging. As a result, current strategies often focus on indirect inhibition by targeting upstream signaling pathways, or by genetic knockdown of its expression. This guide compares three distinct approaches:
-
This compound (BBI503): An orally active, first-in-class multi-kinase inhibitor that targets upstream serine-threonine kinases, leading to the downstream inhibition of Nanog and other stemness pathways.
-
shRNA-mediated Knockdown: A genetic approach that uses short hairpin RNA to directly and specifically silence Nanog gene expression, serving as a benchmark for the effects of direct inhibition.
-
Natural Products (e.g., Quercetin): Bioactive compounds that have been shown to downregulate the expression of Nanog and other stemness factors through various mechanisms.
Performance Comparison
The following table summarizes the quantitative data from preclinical studies on these different Nanog inhibition strategies. It is important to note that IC50 values can vary significantly based on the cell line, assay method, and exposure time.
| Inhibitor/Method | Type | Mechanism of Action | Cell Lines Tested | IC50 / Effective Concentration | Key Experimental Outcomes |
| This compound (BBI503) | Small Molecule (Multi-kinase inhibitor) | Inhibits upstream serine-threonine kinases, leading to downstream suppression of Nanog and other stemness pathways. | Breast Cancer Stem Cells (BCSCs), Ovarian Cancer (MDAH-2774, OVCAR-3), Gefitinib-resistant NSCLC (PC-9/GR) | 1.9 µM (48h, BCSCs) | Induces apoptosis; decreases cell invasion and migration; suppresses spheroid growth.[2] |
| shRNA-mediated Knockdown | Genetic (RNA interference) | Direct silencing of Nanog mRNA, leading to reduced Nanog protein expression. | Gastric Cancer (SGC-7901), Breast Cancer, Glioblastoma (CD133+ cells), Human Adipose Stem Cells | N/A (Transfection-based) | Reduces proliferation and colony formation; induces cell cycle arrest (G0/G1 or S phase); increases apoptosis; decreases invasion and migration; reduces CSC marker expression. |
| Quercetin | Natural Product (Flavonoid) | Downregulates expression of Nanog, Sox2, and other CSC markers; inhibits JNK signaling pathway. | Prostate Cancer Stem Cells (DU145-III), Colon CSCs (CD133+) | ~75 µM (Colon CSCs) | Suppresses migratory and invasive potential; attenuates spheroid formation; increases sensitivity to conventional chemotherapy (doxorubicin). |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the action and evaluation of these inhibitors.
Caption: Nanog Signaling Pathway and Points of Inhibition.
References
- 1. Effect of shRNA-mediated inhibition of Nanog gene expression on the behavior of human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Role of Nanog in Tumorigenesis and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012176175A1 - New uses of nanog inhibitors and related methods - Google Patents [patents.google.com]
Evaluating the Preclinical Safety and Toxicity Profile of Amcasertib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety and toxicity profile of Amcasertib (BBI-503), a novel cancer stemness kinase inhibitor, with two other oncology kinase inhibitors, Alisertib (MLN8237) and Volasertib (BI 6727). The information presented herein is compiled from publicly available preclinical data to assist researchers in evaluating the relative safety of these compounds.
Executive Summary
This compound is an orally available, first-in-class cancer stemness kinase inhibitor that targets pathways crucial for cancer stem cell (CSC) survival and proliferation, including the NANOG pathway.[1][2] Preclinical studies demonstrate its cytotoxic effects across a range of cancer cell lines. Comparatively, Alisertib, a selective Aurora A kinase inhibitor, and Volasertib, a potent Polo-like kinase 1 (PLK1) inhibitor, also exhibit broad anti-proliferative activity. While all three agents show promise in preclinical models, their safety and toxicity profiles present distinct characteristics that warrant careful consideration in drug development. This guide summarizes key preclinical safety data, including in vitro cytotoxicity, in vivo tolerability, and potential for cardiotoxicity, to facilitate a data-driven comparison.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound, Alisertib, and Volasertib in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | Breast Cancer Stem Cells (BCSCs) | Breast Cancer | 1.9 (48h) | [3] |
| Ovarian Cancer Stem Cells (OCSC) | Ovarian Cancer | Not specified | [1] | |
| MDAH-2774 | Ovarian Cancer | Not specified | [1] | |
| OVCAR-3 | Ovarian Cancer | Not specified | ||
| Alisertib | HCT-116 | Colorectal Cancer | 0.015 - 0.469 | |
| Multiple Myeloma (various) | Multiple Myeloma | 0.003 - 1.71 | ||
| Breast Cancer (MCF7) | Breast Cancer | 15.78 | ||
| Breast Cancer (MDA-MB-231) | Breast Cancer | 10.83 | ||
| Volasertib | HeLa | Cervical Cancer | 0.02 | |
| Caski | Cervical Cancer | 2.02 | ||
| HCT-116 | Colorectal Cancer | 0.023 | ||
| NCI-H460 | Lung Cancer | 0.021 | ||
| BRO | Melanoma | 0.011 |
Key Observations:
-
Volasertib generally exhibits the lowest IC50 values across multiple cell lines, suggesting high potency.
-
Alisertib shows a wide range of IC50 values depending on the cancer type, with high potency in hematological malignancies.
-
This compound demonstrates micromolar IC50 values in the available studies.
In Vivo Safety and Tolerability
Preclinical in vivo studies in rodent models provide initial insights into the systemic toxicity and tolerability of a drug candidate. The Maximum Tolerated Dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity.
| Compound | Species | Route of Administration | Maximum Tolerated Dose (MTD) / Tolerated Dose | Key Toxicity Findings | Citation |
| This compound | Not Specified | Oral | Well-tolerated | Orally active and well-tolerated in preclinical models. | |
| Alisertib | Rat, Dog | Not Specified | Not Specified | Dose-limiting toxicities include myelosuppression and mucositis. | |
| Volasertib | Not Specified | Not Specified | Not Specified | Reversible hematological toxicities (thrombocytopenia, neutropenia) are the main side effects. |
Key Observations:
-
Alisertib's dose-limiting toxicities are primarily related to rapidly dividing cells, a common feature of kinase inhibitors targeting cell cycle progression.
-
Volasertib also displays hematological toxicity, which is a known consequence of inhibiting PLK1.
Cardiotoxicity Assessment: hERG Inhibition
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, assessing hERG inhibition is a crucial part of preclinical safety evaluation.
| Compound | hERG IC50 (µM) | Citation |
| This compound | Data not available | |
| Alisertib | > 100 | |
| Volasertib | Data not available |
Key Observations:
-
Alisertib exhibits minimal activity against the hERG channel, with an IC50 greater than 100 µM, suggesting a low risk for hERG-mediated cardiotoxicity.
-
Preclinical hERG inhibition data for this compound and Volasertib are not publicly available at the time of this guide's compilation. The absence of this data represents a significant gap in the preclinical safety assessment of these compounds.
Signaling Pathways
Experimental Workflows and Logical Relationships
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of a compound on cultured cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, Alisertib, or Volasertib in culture medium. Replace the existing medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
2. hERG Patch-Clamp Assay
This protocol provides a general overview of the manual or automated patch-clamp technique to assess a compound's effect on the hERG potassium channel.
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Cell Preparation: Prepare a single-cell suspension from the cultured cells.
-
Patch-Clamp Recording:
-
Manual Patch-Clamp: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal (gigaohm seal) with the membrane of a single cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the ionic currents.
-
Automated Patch-Clamp: This high-throughput method uses a planar substrate with micro-apertures to capture cells and form seals, allowing for simultaneous recording from multiple cells.
-
-
hERG Current Elicitation: Apply a specific voltage-clamp protocol to the cell to elicit hERG currents.
-
Compound Application: Apply increasing concentrations of the test compound to the cell and record the corresponding changes in the hERG current.
-
Data Analysis: Measure the peak tail current at each compound concentration and calculate the percentage of inhibition relative to the baseline current. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
3. In Vivo Rodent Tolerability Study
This protocol outlines a general procedure for determining the Maximum Tolerated Dose (MTD) of a compound in rodents.
-
Animal Model: Use a suitable rodent species and strain (e.g., BALB/c mice or Sprague-Dawley rats).
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the study.
-
Dose Formulation: Prepare the test compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).
-
Dose Administration: Administer single or repeated doses of the compound at escalating dose levels to different groups of animals. Include a control group that receives only the vehicle.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appearance, body weight, and food/water consumption.
-
Endpoint: The study can be terminated at a predetermined time point, or when severe toxicity is observed.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any compound-related microscopic changes.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs of toxicity, or a greater than 10% loss of body weight.
Conclusion
This comparative guide provides a summary of the preclinical safety and toxicity profiles of this compound, Alisertib, and Volasertib based on available data. While all three kinase inhibitors demonstrate potent anti-cancer activity, their safety profiles exhibit key differences. Alisertib has a well-characterized toxicity profile with known dose-limiting toxicities and a low risk of hERG-related cardiotoxicity. Volasertib also presents hematological toxicities. For this compound, while described as well-tolerated, a lack of publicly available quantitative data on its MTD and hERG inhibition profile limits a direct and comprehensive comparison. Further disclosure of these critical safety parameters will be essential for a more complete evaluation of this compound's preclinical safety and its potential for clinical development. Researchers and drug development professionals are encouraged to consider these factors in their ongoing and future investigations.
References
Amcasertib in Advanced Solid Tumors: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results and patient outcomes for Amcasertib (BBI-503), a first-in-class cancer stemness kinase inhibitor, with alternative standard-of-care therapies. The data presented is intended to offer an objective overview for researchers, scientists, and drug development professionals engaged in the field of oncology.
Overview of this compound
This compound is an orally administered small molecule inhibitor that targets multiple serine-threonine kinases involved in cancer stem cell (CSC) pathways. By inhibiting these kinases, this compound disrupts key signaling cascades, including the Nanog and β-catenin pathways, which are crucial for the self-renewal and survival of CSCs. CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.
Clinical Performance of this compound
This compound has been evaluated in Phase I and II clinical trials for various advanced solid tumors, most notably in head and neck cancers and adenoid cystic carcinoma.
This compound in Advanced Head and Neck Cancers
A Phase 1b/2 study (NCT01781455) evaluated this compound in patients with advanced, pre-treated head and neck cancers, including squamous cell carcinoma (HNSCC) and salivary or parotid gland cancers.[1]
Table 1: Efficacy and Safety of this compound in Advanced Head and Neck Cancers [1]
| Endpoint | This compound (n=21) |
| Objective Response Rate (ORR) | 13% |
| Disease Control Rate (DCR) | 50% |
| Median Overall Survival (mOS) | 7.2 months |
| 12-Month Overall Survival | 38% |
| Grade 3 Adverse Events | Diarrhea (19%), Nausea (5%) |
This compound in Advanced Adenoid Cystic Carcinoma (ACC)
The same Phase 1b/2 study (NCT01781455) included an expansion cohort for patients with advanced adenoid cystic carcinoma.[2][3]
Table 2: Efficacy and Safety of this compound in Advanced Adenoid Cystic Carcinoma [2]
| Endpoint | This compound (n=14) |
| Disease Control Rate (DCR) | 86% |
| Prolonged Disease Control (≥ 6 months) | 57% |
| Median Overall Survival (mOS) | 28.3 months |
| 12-Month Overall Survival | 79% |
| Grade 3 Adverse Events | Diarrhea (7%) |
| Grade 4 Adverse Events | None reported |
Comparison with Alternative Therapies
A direct head-to-head comparison of this compound with other treatments is not available from current clinical trial data. However, a comparative overview can be established by examining the results of clinical trials for standard-of-care therapies in similar patient populations.
Advanced Head and Neck Squamous Cell Carcinoma (HNSCC)
For patients with recurrent or metastatic HNSCC, standard-of-care options include immunotherapy with checkpoint inhibitors like pembrolizumab and nivolumab, or the EXTREME regimen (platinum-based chemotherapy, 5-fluorouracil, and cetuximab).
Table 3: Comparison of this compound with Standard-of-Care Therapies in Advanced HNSCC
| Treatment | Trial | Objective Response Rate (ORR) | Median Overall Survival (mOS) |
| This compound | NCT01781455 (Phase 1b/2) | 13% | 7.2 months |
| Pembrolizumab | KEYNOTE-048 (CPS ≥20) | 43% | 14.9 months |
| Pembrolizumab + Chemo | KEYNOTE-048 (Total Population) | 36% | 13.0 months |
| EXTREME Regimen | KEYNOTE-048 | 36% | 10.7 months |
| Nivolumab | CheckMate 141 | 13.3% | 7.5 months |
| Standard Therapy (Investigator's Choice) | CheckMate 141 | 5.8% | 5.1 months |
Note: Patient populations and study designs vary across trials, so direct comparisons should be interpreted with caution.
Advanced Adenoid Cystic Carcinoma (ACC)
There is no established standard-of-care systemic therapy for advanced ACC. Treatment options often include cytotoxic chemotherapy or targeted therapies like lenvatinib.
Table 4: Comparison of this compound with Other Systemic Therapies in Advanced ACC
| Treatment | Trial/Study | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (mOS) |
| This compound | NCT01781455 (Phase 1b/2) | Not Reported (DCR: 86%) | Not Reported | 28.3 months |
| Lenvatinib | Phase II | 15.6% | 17.5 months | Not Reached |
| Cisplatin + Vinorelbine | Phase II | 44% (CR+PR) | Not Reported | Not Reported |
Note: Data for cisplatin + vinorelbine is from a smaller, older study and should be interpreted with caution.
Experimental Protocols
This compound Clinical Trial (NCT01781455) - Key Methodologies
-
Study Design: Phase 1b/2, open-label, dose-escalation and expansion cohort study.
-
Patient Population: Patients with advanced, pre-treated solid tumors, including specific cohorts for head and neck cancers and adenoid cystic carcinoma.
-
Intervention: this compound administered orally, once or twice daily, in continuous 28-day cycles. Doses ranged from 10 mg to 300 mg total daily.
-
Evaluation: Tumor imaging was evaluated per RECIST 1.1 guidelines every 8 weeks. Adverse events were categorized according to CTCAE v4.03.
KEYNOTE-048 (Pembrolizumab in HNSCC) - Key Methodologies
-
Study Design: Phase III, randomized, open-label trial.
-
Patient Population: Patients with recurrent or metastatic HNSCC who had not previously received systemic therapy for advanced disease.
-
Intervention: Patients were randomized to receive pembrolizumab monotherapy, pembrolizumab in combination with platinum-based chemotherapy and 5-fluorouracil, or the EXTREME regimen.
-
Evaluation: The primary endpoint was overall survival. Tumor responses were assessed by RECIST 1.1.
CheckMate 141 (Nivolumab in HNSCC) - Key Methodologies
-
Study Design: Phase III, randomized, open-label trial.
-
Patient Population: Patients with recurrent or metastatic HNSCC that had progressed within 6 months of platinum-based chemotherapy.
-
Intervention: Patients were randomized to receive nivolumab or investigator's choice of standard single-agent systemic therapy (methotrexate, docetaxel, or cetuximab).
-
Evaluation: The primary endpoint was overall survival. Tumor responses were assessed by RECIST 1.1.
Lenvatinib in ACC (Phase II) - Key Methodologies
-
Study Design: Phase II, single-arm, open-label trial.
-
Patient Population: Patients with progressive, recurrent or metastatic adenoid cystic carcinoma.
-
Intervention: Lenvatinib administered orally at a starting dose of 24 mg daily.
-
Evaluation: The primary endpoint was the overall response rate, assessed by RECIST 1.1.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is centered on the inhibition of cancer stemness pathways. Preclinical studies have identified its role in targeting specific serine-threonine kinases.
Figure 1: this compound's inhibition of STK17A and STK33 pathways.
Preclinical models indicate that this compound potently inhibits Serine Threonine Kinase 17A (STK17A), which in turn prevents the phosphorylation of β-catenin at serine 675, a key step in promoting cancer stem cell phenotypes. Additionally, this compound has been shown to suppress Nanog, a critical transcription factor for stemness, by inhibiting STK33, a kinase that directly interacts with and stabilizes Nanog through phosphorylation.
The following diagram illustrates the experimental workflow for evaluating a novel kinase inhibitor like this compound.
Figure 2: General experimental workflow for kinase inhibitor development.
Conclusion
This compound has demonstrated clinical safety and encouraging anti-cancer activity in heavily pre-treated patients with advanced head and neck cancers and adenoid cystic carcinoma. In ACC, the prolonged disease control and survival data are particularly noteworthy in a disease with limited treatment options. For HNSCC, while the ORR appears modest, the observed disease control and survival in a refractory population warrant further investigation.
Comparisons with standard-of-care therapies are challenging due to the lack of direct comparative trials. In HNSCC, immunotherapy has shown significant survival benefits in the first-line setting for patients with PD-L1 expressing tumors. In ACC, lenvatinib has also shown promising activity.
The unique mechanism of action of this compound, targeting cancer stemness pathways, suggests its potential as a monotherapy or in combination with other agents to overcome resistance and improve long-term outcomes. Further clinical evaluation, including randomized controlled trials, is necessary to definitively establish the role of this compound in the treatment landscape of these and other solid tumors.
References
A Comparative Guide to Understanding Amcasertib Sensitivity and Potential Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Amcasertib (BBI-503) is a first-in-class, orally active inhibitor of cancer stemness kinases, showing promise in targeting cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapy resistance, metastasis, and relapse.[1][2][3] While direct comparative studies on the gene expression profiles of this compound-sensitive versus -resistant cells are not yet publicly available, this guide provides a comprehensive overview of its mechanism of action and explores potential molecular pathways that may contribute to the development of resistance. By understanding these potential mechanisms, researchers can better design experiments to identify biomarkers of sensitivity and develop strategies to overcome resistance.
I. Introduction to this compound
This compound is a novel therapeutic agent that targets the fundamental properties of CSCs.[1][3] It functions as a multi-kinase inhibitor, primarily targeting serine-threonine kinases that are crucial for the maintenance and survival of CSCs. The drug has been investigated in clinical trials for various advanced cancers, including colorectal, head and neck, and ovarian cancers.
II. Mechanism of Action of this compound
This compound's primary mode of action involves the inhibition of key signaling pathways that regulate cancer stem cell properties. The central target of this compound is the NANOG pathway, a critical regulator of pluripotency and self-renewal in stem cells. By inhibiting upstream kinases, this compound leads to the downregulation of NANOG and other CSC markers like CD133.
Several key signaling pathways associated with cancer stemness are implicated in this compound's mechanism of action:
-
NANOG Pathway: As a core transcription factor for pluripotency, NANOG is a primary target of this compound's therapeutic effects.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in CSCs.
-
Wnt/β-Catenin Pathway: Deregulation of this pathway is a hallmark of many cancers and is critical for CSC self-renewal.
-
Notch Signaling: This pathway plays a significant role in cell fate decisions and is often exploited by CSCs to maintain their undifferentiated state.
-
Hedgehog Signaling: Another developmental pathway, Hedgehog signaling, is frequently hijacked by CSCs to promote their survival and proliferation.
III. Hypothetical Gene Expression Profile of this compound-Sensitive vs. -Resistant Cells
In the absence of direct experimental data, we can postulate potential differences in the gene expression profiles between this compound-sensitive and -resistant cells based on its mechanism of action.
Table 1: Postulated Differentially Expressed Genes in this compound-Resistant Cells
| Gene Category | Potential Change in Resistant Cells | Potential Consequence |
| Drug Efflux Pumps | Upregulation of ABC transporters (e.g., ABCB1, ABCG2) | Increased drug efflux, reducing intracellular this compound concentration. |
| Drug Target Modification | Mutations in target serine-threonine kinases | Reduced binding affinity of this compound to its targets. |
| Bypass Signaling Pathways | Upregulation of alternative survival pathways (e.g., MAPK/ERK, JAK/STAT) | Compensation for the inhibition of CSC pathways by this compound. |
| CSC Marker Expression | Sustained or increased expression of NANOG, SOX2, OCT4, CD133 | Maintenance of the cancer stem cell phenotype despite treatment. |
| Epithelial-to-Mesenchymal Transition (EMT) Markers | Upregulation of mesenchymal markers (e.g., Vimentin, Snail, Slug); Downregulation of epithelial markers (e.g., E-cadherin) | Increased cellular plasticity and resistance to apoptosis. |
| Apoptosis Regulators | Upregulation of anti-apoptotic proteins (e.g., BCL-2, BCL-xL); Downregulation of pro-apoptotic proteins (e.g., BAX, BAK) | Evasion of this compound-induced apoptosis. |
IV. Signaling Pathways and Potential Resistance Mechanisms
The development of resistance to this compound likely involves the rewiring of intracellular signaling networks to bypass its inhibitory effects.
Caption: this compound inhibits serine-threonine stemness kinases, leading to the downregulation of key CSC pathways and NANOG expression, thereby suppressing cancer stem cell properties.
References
Safety Operating Guide
Proper Disposal of Amcasertib: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Amcasertib must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with safety data sheet (SDS) recommendations and general laboratory hazardous waste protocols.
Hazard Profile of this compound
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information.
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Environmental Hazard | Should not be allowed to enter sewers or surface/ground water.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical and must be carried out in accordance with all applicable federal, state, and local regulations. The following protocol outlines the necessary steps for safe disposal in a laboratory setting.
Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or other incompatible waste streams. It is crucial to store it separately to prevent unintended chemical reactions.
Container Management
-
Select Appropriate Containers: Use containers that are chemically compatible with this compound. The containers must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").
Waste Accumulation and Storage
-
Designated Storage Area: Store the sealed this compound waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of trained personnel.
-
Secondary Containment: Place the primary waste container in a secondary container to prevent the spread of material in case of a leak or spill.
-
Safe Storage Practices: Keep the waste container closed except when adding waste. Ensure the storage area is away from sources of ignition and incompatible materials.
Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department to schedule a waste collection.
-
Regulatory Compliance: Disposal of this compound waste must not be done through household garbage or by flushing it down the sewage system. All disposal methods must comply with official regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Amcasertib
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Amcasertib is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards[1]:
-
Acute Oral Toxicity: Harmful if swallowed (Category 4)[1].
-
Skin Irritation: Causes skin irritation (Category 2)[1].
-
Eye Irritation: Causes serious eye irritation (Category 2A)[1].
-
Respiratory Irritation: May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1].
It is crucial to handle this compound with appropriate precautions to avoid adverse health effects.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact. |
| Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | |
| Body Protection | Impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143). |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure easy access to an eyewash station and safety shower.
-
Before handling, review the Safety Data Sheet (SDS) thoroughly.
2. Donning PPE:
-
Follow the proper sequence for donning PPE: lab coat, then respiratory protection, followed by eye protection, and finally gloves.
3. Weighing and Reconstitution:
-
This compound is supplied as a crystalline solid.
-
Handle the solid form in a fume hood to avoid inhalation of dust.
-
For reconstitution, this compound is soluble in dimethyl formamide (DMF) at approximately 5 mg/ml.
-
When creating stock solutions, purge the solvent of choice with an inert gas.
4. Experimental Use:
-
Conduct all procedures involving this compound within a designated area to prevent cross-contamination.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
5. Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound using an appropriate deactivating agent.
6. Doffing PPE:
-
Remove PPE in the reverse order of donning, taking care to avoid contaminating skin or clothing.
Disposal Plan
Proper disposal of this compound and related waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization: Waste contaminated with this compound should be treated as hazardous chemical waste. It can be categorized as trace or bulk chemotherapy waste.
-
Trace Waste: Items with less than 3% of the original volume of the active compound, such as empty vials, used gloves, and gowns. These should be disposed of in designated yellow chemotherapy waste containers for incineration.
-
Bulk Waste: Materials containing more than 3% of the original drug, including partially full vials or solutions. This waste must be disposed of in black RCRA hazardous waste containers.
-
-
Disposal Procedure:
-
Collect all this compound waste in clearly labeled, sealed containers.
-
Follow your institution's and local regulations for hazardous waste disposal.
-
Do not allow the product or large quantities of it to reach ground water, water courses, or sewage systems.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
